Product packaging for Purpurea glycoside A(Cat. No.:CAS No. 19855-40-4)

Purpurea glycoside A

Cat. No.: B1679874
CAS No.: 19855-40-4
M. Wt: 927.1 g/mol
InChI Key: BZJBLHNKKRCQEQ-ZFCLPHBQSA-N
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Description

Purpurea Glycoside A (CAS 19855-40-4) is a cardenolide-type cardiac glycoside sourced from plants of the Digitalis genus, such as Digitalis purpurea . As a potent inhibitor of Na,K-ATPase (the sodium-potassium pump), its primary research value lies in cardiovascular studies . The mechanism involves binding to the alpha subunit of Na,K-ATPase, leading to an increase in intracellular sodium concentration, which subsequently enhances calcium levels via the sodium-calcium exchanger (NCX) . This effect on calcium signaling is fundamental to its historical investigation for managing heart failure and arrhythmias . The sugar moiety attached to the steroid core is pivotal for its high-affinity binding and inhibitory potency, as it helps to close the extracellular access pathway of the pump . Beyond its classic cardiotonic activity, contemporary research explores its potential applications in other fields, including anti-tumor, anti-viral, and immunomodulatory activities, highlighting its broad pharmacological interest . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H74O18 B1679874 Purpurea glycoside A CAS No. 19855-40-4

Properties

CAS No.

19855-40-4

Molecular Formula

C47H74O18

Molecular Weight

927.1 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1

InChI Key

BZJBLHNKKRCQEQ-ZFCLPHBQSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O

Appearance

Solid powder

Other CAS No.

19855-40-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Purpurea glycoside A;  Glucodigitoxin;  Purpureaglykosid A;  Desacetyl-lanatosid A; 

Origin of Product

United States

Foundational & Exploratory

Unveiling Purpurea Glycoside A: A Technical Guide to its Discovery and Isolation from Digitalis purpurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Purpurea glycoside A, a primary cardiac glycoside found in the leaves of the common foxglove, Digitalis purpurea. This document details the experimental protocols, quantitative data, and molecular pathways associated with this significant cardenolide.

Introduction: The Significance of this compound

Digitalis purpurea has a long and storied history in the treatment of heart conditions, dating back to the 18th century. The therapeutic effects of this plant are attributed to a class of compounds known as cardiac glycosides, which exert a powerful influence on heart muscle contractility. Among these, this compound is a key primary glycoside present in the fresh leaves of the plant. Its discovery and isolation have been pivotal in understanding the complex phytochemistry of Digitalis and in the development of related cardiac drugs.

This compound is structurally related to other important cardiac glycosides, notably lanatoside A, from which it can be derived through deacetylation[1]. The primary glycosides, including this compound, are the precursors to the more commonly known secondary glycosides like digitoxin.

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from Digitalis purpurea leaves is a multi-step process involving extraction, fractionation, and purification. The following sections detail the methodologies employed in this intricate procedure.

Plant Material Collection and Preparation

Fresh, vibrant green leaves of second-year Digitalis purpurea plants are harvested, as they typically contain the highest concentration of cardiac glycosides. To prevent enzymatic degradation of the primary glycosides, the leaves are rapidly dried at a temperature below 60°C. Once dried, the leaves are finely powdered to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The powdered leaves undergo exhaustive extraction using a solvent system designed to efficiently solubilize the cardiac glycosides. A common method involves reflux extraction with an ethanol-water mixture (typically 70-90% ethanol)[2]. The resulting extract is then filtered to remove solid plant material. The ethanol is subsequently removed under reduced pressure to yield a concentrated crude extract.

Table 1: Parameters for Crude Extraction of Cardiac Glycosides

ParameterValue/ConditionRationale
Solvent 70-90% Ethanol in WaterOptimizes solubility of cardiac glycosides while minimizing extraction of highly nonpolar compounds.
Extraction Method RefluxEnhances extraction efficiency through heating and continuous solvent cycling.
Temperature 75-85°C[2]Increases solubility and extraction kinetics.
Extraction Time 50-70 minutes[2]Sufficient duration for thorough extraction.
Solvent Removal Reduced Pressure (0.092-0.11 MPa) at 50-60°C[2]Prevents thermal degradation of the glycosides.
Fractionation and Purification

The crude extract, a complex mixture of various phytochemicals, requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.

2.3.1. Column Chromatography

The crude extract is first subjected to column chromatography over silica gel. A gradient elution is employed, starting with a nonpolar solvent and gradually increasing the polarity. This allows for the separation of different classes of compounds. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the cardiac glycosides.

2.3.2. High-Performance Liquid Chromatography (HPLC)

Fractions enriched with this compound from the column chromatography step are further purified using preparative High-Performance Liquid Chromatography (HPLC)[3]. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The elution is monitored using a UV detector, typically at a wavelength of 220 nm.

Table 2: Typical HPLC Parameters for this compound Purification

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at 220 nm[4]
Flow Rate Dependent on column dimensions

Quantitative Analysis

The yield and purity of this compound at various stages of the isolation process are critical metrics. Quantitative analysis is typically performed using analytical HPLC with an internal standard for accurate determination.

Table 3: Hypothetical Quantitative Data for this compound Isolation

Isolation StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extraction 100 (Dried Leaves)5000 (Crude Extract)5.0~10
Column Chromatography 5000 (Crude Extract)500 (Glycoside Fraction)10.0 (from crude)~60
Preparative HPLC 500 (Glycoside Fraction)50 (this compound)10.0 (from fraction)>98

Note: The data presented in this table is illustrative and will vary depending on the specific plant material and experimental conditions.

Structural Elucidation and Characterization

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the complex structure of this compound. The spectra reveal the chemical environment of each proton and carbon atom, allowing for the assignment of the steroid nucleus and the sugar moieties.

Table 4: Key Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to the steroid backbone, the unsaturated lactone ring, and the sugar protons.
¹³C NMR Resonances for the 23 carbons of the digitoxigenin aglycone and the carbons of the four sugar units.
Mass Spectrometry Provides the molecular weight and fragmentation pattern, confirming the sequence of sugar units.

4.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight of this compound. Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pattern, which reveals the sequence of the sugar units attached to the aglycone. The fragmentation typically involves the sequential loss of the sugar moieties.

Mechanism of Action: The Signaling Pathway

Cardiac glycosides, including this compound, exert their therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells (cardiomyocytes)[3]. This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Pump Na+/K+-ATPase Pump Na_out Na+ Pump->Na_out 3 Na+ out Na_in Na+ Exchanger Na+/Ca2+ Exchanger Ca_in Ca2+ Exchanger->Ca_in Ca2+ in Na_out->Exchanger 3 Na+ out K_out K+ K_out->Pump 2 K+ in Ca_out Ca2+ K_in K+ Contraction Increased Muscle Contraction Ca_in->Contraction Purpurea_A This compound Purpurea_A->Pump

Caption: Signaling pathway of this compound.

Experimental Workflow Diagram

The overall process for the discovery and isolation of this compound can be visualized as a logical workflow.

Experimental_Workflow Plant Digitalis purpurea Leaves Drying Drying (<60°C) Plant->Drying Powdering Powdering Drying->Powdering Extraction Solvent Extraction (Ethanol/Water) Powdering->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Glycoside Extract Evaporation->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractionation Fraction Collection & TLC Analysis Column_Chrom->Fractionation Enriched_Fraction Enriched this compound Fraction Fractionation->Enriched_Fraction HPLC Preparative HPLC (C18 Column) Enriched_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Experimental workflow for this compound isolation.

Conclusion

The discovery and isolation of this compound from Digitalis purpurea represent a significant achievement in natural product chemistry. The detailed protocols and analytical methods outlined in this guide provide a framework for researchers and scientists to isolate and study this and other related cardiac glycosides. A thorough understanding of its chemical properties and biological activity is crucial for the ongoing development of novel cardiovascular therapeutics.

References

a basic understanding of Purpurea glycoside A's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurea glycoside A is a cardiac glycoside, a class of naturally occurring compounds found in plants of the Digitalis genus, most notably Digitalis purpurea (foxglove). For centuries, extracts from these plants have been utilized in traditional medicine for their cardiotonic effects. In modern pharmacology, this compound and its congeners are subjects of intense research due to their therapeutic potential in treating heart failure and certain cardiac arrhythmias. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes. While the primary therapeutic effects are linked to its action on cardiac myocytes, this document also explores its influence on other signaling pathways, highlighting its potential role in other physiological and pathological processes.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal mechanism of action of this compound, like all cardiac glycosides, is the specific inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme embedded in the plasma membrane of most animal cells.[1][2] This enzyme plays a crucial role in maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are vital for numerous cellular functions, including nerve impulse transmission and muscle contraction.

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound locks the enzyme in a phosphorylated conformation, preventing the binding of extracellular K+ and thereby inhibiting its pumping activity.[3] This inhibition leads to a cascade of events within the cardiac myocyte:

  • Increased Intracellular Sodium: The blockade of the Na+/K+-ATPase pump results in the accumulation of intracellular Na+ ions.[1]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

  • Increased Intracellular Calcium: Consequently, the efflux of Ca2+ is reduced, and its intracellular concentration rises.[1]

  • Enhanced Contractility: The elevated intracellular Ca2+ is taken up into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the cardiac muscle. This is the basis of the positive inotropic effect of this compound.

Quantitative Data on Na+/K+-ATPase Inhibition
Cardiac GlycosideTarget EnzymeIC50 (nM)Cell/Tissue SourceReference
DigitoxinNa+/K+-ATPase33Human renal adenocarcinoma (ACHN) cellsF. M. Fouad et al., 2017
DigoxinNa+/K+-ATPaseNot SpecifiedNot SpecifiedNot Specified

Note: The IC50 values can vary depending on the tissue source of the enzyme, the specific isoform of the Na+/K+-ATPase, and the experimental conditions.

Experimental Protocol: Measurement of Na+/K+-ATPase Activity

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis in the presence and absence of a specific inhibitor, such as ouabain (another cardiac glycoside). The difference between the total ATPase activity and the ouabain-insensitive ATPase activity represents the Na+/K+-ATPase activity.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • Ouabain solution (10 mM)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare tissue homogenates or purified enzyme fractions and determine the protein concentration.

  • Set up the following reactions in a 96-well plate:

    • Total ATPase activity: Assay buffer + Enzyme preparation

    • Ouabain-insensitive ATPase activity: Assay buffer + Enzyme preparation + Ouabain (final concentration 1 mM)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

  • Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of ouabain and is typically expressed as nmol Pi/mg protein/min.

Signaling Pathway Diagram: Primary Mechanism of Action

Purpurea_Glycoside_A_Primary_Mechanism PGA This compound NaK_ATPase Na+/K+-ATPase PGA->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux, leading to SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca2+ uptake into Ca_release ↑ Ca2+ Release from SR SR->Ca_release Leads to Contraction ↑ Cardiac Contractility (Positive Inotropy) Ca_release->Contraction Causes

Caption: Primary mechanism of this compound leading to increased cardiac contractility.

Secondary Mechanisms of Action

Beyond its well-established role as a Na+/K+-ATPase inhibitor, research suggests that this compound and related compounds may exert their effects through other signaling pathways. These secondary mechanisms could contribute to their therapeutic effects and potential applications beyond cardiology.

Suppression of Activator Protein-1 (AP-1) Activity

Some studies have indicated that phenylethanoid glycosides from Digitalis purpurea, which can include or be related to this compound, can inhibit the activity of Activator Protein-1 (AP-1). AP-1 is a transcription factor that plays a critical role in regulating gene expression in response to various stimuli, including stress, growth factors, and cytokines. It is involved in cellular processes such as proliferation, differentiation, and apoptosis. The suppression of AP-1 activity by components of Digitalis purpurea suggests a potential anti-inflammatory and anti-proliferative role.

Experimental Protocol: AP-1 Luciferase Reporter Assay

This assay is used to quantify the activity of the AP-1 transcription factor in response to treatment with a compound of interest.

Materials:

  • Cells stably or transiently transfected with an AP-1 luciferase reporter construct (containing AP-1 binding sites upstream of a luciferase gene)

  • Cell culture medium and supplements

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or another known AP-1 activator

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the AP-1 reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an AP-1 activator (e.g., PMA) to induce AP-1 activity. Include appropriate controls (untreated, activator alone).

  • Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • The inhibitory effect of this compound on AP-1 activity is determined by the reduction in luciferase signal compared to the activator-only control.

Modulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the immune and inflammatory responses.[4] Some cardiac glycosides have been shown to modulate this pathway, although the precise effects of this compound are still under investigation. One of the key events in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.

Experimental Protocol: Western Blot for p65 Nuclear Translocation

This technique is used to determine the subcellular localization of the p65 subunit of NF-κB, a key indicator of NF-κB activation.

Materials:

  • Cell line of interest

  • This compound

  • Lipopolysaccharide (LPS) or another NF-κB activator

  • Cell lysis buffers for cytoplasmic and nuclear fractionation

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with this compound at various concentrations for a defined period, followed by stimulation with an NF-κB activator (e.g., LPS).

  • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p65. Also, probe separate blots or strip and re-probe the same blot with antibodies against nuclear (lamin B1) and cytoplasmic (GAPDH) markers to ensure the purity of the fractions.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. The effect of this compound can be quantified by densitometry.

Signaling Pathway Diagram: Potential Influence on NF-κB Signaling

Purpurea_Glycoside_A_NFkB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_p P-IκB IkB->IkB_p NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation PGA_cyto This compound (Potential influence) PGA_cyto->IKK ? PGA_cyto->NFkB_p65_nuc ? DNA DNA NFkB_p65_nuc->DNA Binds to Gene_expression Inflammatory Gene Expression DNA->Gene_expression Induces Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates

Caption: Potential points of influence of this compound on the NF-κB signaling pathway.

Summary and Future Directions

This compound's primary mechanism of action is the well-characterized inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility. This forms the basis of its therapeutic use in heart failure. However, emerging evidence suggests that its biological activities may be more complex, potentially involving the modulation of key signaling pathways such as AP-1 and NF-κB.

For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial. Future research should focus on several key areas:

  • Quantitative Characterization: Determining the specific IC50 and binding kinetics of this compound for different isoforms of the Na+/K+-ATPase is essential for a more precise understanding of its potency and selectivity.

  • Elucidation of Secondary Mechanisms: Further investigation is needed to confirm and detail the effects of this compound on the AP-1 and NF-κB pathways, including the identification of direct molecular targets.

  • In Vivo Studies: Translating the in vitro findings into in vivo models is critical to understanding the physiological relevance of these mechanisms and the overall therapeutic and toxicological profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the development of new analogs with improved therapeutic indices, potentially separating the desired cardiotonic effects from unwanted side effects or harnessing its activity on other pathways for novel therapeutic applications.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can better leverage its therapeutic potential while minimizing its risks, paving the way for the development of safer and more effective treatments for cardiovascular and potentially other diseases.

References

Preliminary Investigation into the Biological Activity of Purpurea Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of cardiac glycosides derived from Digitalis purpurea. While the specific compound "Purpurea glycoside A" is not extensively documented in scientific literature, this guide focuses on the well-characterized and biologically active glycosides from this plant, such as digitoxin and digoxin, which are likely what is being referenced. The information presented herein is based on a comprehensive review of existing research.

Core Biological Activity: Cardiotonic Effects

The primary and most well-established biological activity of Digitalis purpurea glycosides is their potent cardiotonic effect, making them historically significant in the treatment of heart conditions.[1][2] These compounds are classified as cardiac glycosides and are known to increase the force of myocardial contraction (positive inotropic action) and regulate heart rate.[2][3] They are commonly used in the management of congestive heart failure and atrial fibrillation.[1][4]

The principal mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump in cardiac muscle cells.[1][2] This inhibition leads to a cascade of events that ultimately increases the intracellular calcium concentration, enhancing the contractility of the heart muscle.[1][2]

Anticancer Potential: An Emerging Area of Investigation

Recent studies have explored the potential of cardiac glycosides from Digitalis purpurea as anticancer agents.[5] The cytotoxic effects of these compounds have been observed in various cancer cell lines, including HeLa-S3 cells.[5] The proposed mechanism for this anticancer activity is also linked to the inhibition of the Na+/K+ ATPase pump, a protein that is often overexpressed in cancer cells.[5] However, in vivo studies in mice did not initially show significant anticancer activity, a result potentially attributed to the presence of resistant Na+/K+ ATPase isoforms in rodents.[5] Further research, including the development of targeted delivery systems like peptide-based conjugation and nanoparticles, is underway to enhance the therapeutic window and in vivo efficacy of these glycosides for cancer treatment.[5]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the production of cardiac glycosides in Digitalis purpurea cultures.

Table 1: Effect of Elicitors and Precursors on Cardiac Glycoside Production

TreatmentConcentrationDigitoxin Fold IncreaseDigoxin Fold Increase
KClNot SpecifiedEffectiveEffective
Helminthosporium sp. (mycelial mass)Not SpecifiedEffectiveEffective
Progesterone200-300 mg/l9.111.9

Data extracted from in vitro studies on shoot cultures of D. purpurea.[6]

Table 2: Influence of Calcium Chloride on Total Cardiac Glycosides

Calcium Chloride (CaCl2) ConcentrationEffect on Total Cardiac Glycosides
200 mMIncreased

Data from studies on regenerated plantlets of D. lanata, a related species also producing cardiac glycosides.[7]

Key Experimental Protocols

In Vitro Propagation and Elicitation of Cardiac Glycosides

This protocol outlines the general methodology for the in vitro culture of Digitalis purpurea and the enhancement of cardiac glycoside production through elicitation.

  • Explant Preparation: In vitro germinated seedlings are used as the primary source of explants (e.g., nodal, internodal, and leaf sections).

  • Culture Medium: Murashige and Skoog (MS) medium is commonly used, supplemented with plant growth regulators.

  • Shoot Induction: Multiple shoot formation is achieved by culturing explants on MS medium containing various concentrations of cytokinins (e.g., 6-benzyladenine - BA) and auxins (e.g., α-naphthaleneacetic acid - NAA).[6] For instance, maximum multiple shoots were produced from nodal explants on MS medium with 7.5 μM BA.[6]

  • Rooting: Shoots are rooted in vitro on MS medium containing an auxin, such as indole-3-acetic acid (IAA).[6]

  • Elicitation: To enhance the production of cardiac glycosides, various elicitors are added to the culture medium. These can be abiotic (e.g., salicylic acid, calcium chloride) or biotic (e.g., fungal extracts like Aspergillus niger, yeast extract).[6][8] Precursors to the glycoside biosynthesis pathway, such as progesterone, can also be added.[6]

  • Extraction and Quantification: Cardiac glycosides like digitoxin and digoxin are extracted from the plantlet tissues and quantified using High-Performance Liquid Chromatography (HPLC).[7][8]

Cytotoxicity Assay for Anticancer Activity

The following is a generalized protocol for assessing the cytotoxic effects of Purpurea glycosides on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HeLa-S3) are cultured in an appropriate medium under standard conditions (e.g., 37°C, 5% CO2).

  • Treatment: The cells are treated with various concentrations of the isolated cardiac glycosides.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

  • Data Analysis: The results are analyzed to determine the concentration of the glycoside that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.

Visualizations: Signaling Pathways and Workflows

Purpurea_Glycoside_Mechanism cluster_cell Cardiomyocyte Purpurea_Glycoside Purpurea Glycoside Na_K_ATPase Na+/K+ ATPase Pump Purpurea_Glycoside->Na_K_ATPase Inhibits Na_in Increased Intracellular Na+ Na_K_ATPase->Na_in Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reversed) Na_in->Na_Ca_Exchanger Activates Ca_in Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_in Results in Contraction Enhanced Myocardial Contraction Ca_in->Contraction

Caption: Mechanism of action of Purpurea glycosides on cardiac muscle cells.

Experimental_Workflow Start Start: In Vitro Seedlings of D. purpurea Explant_Selection Explant Selection (Nodal, Leaf, etc.) Start->Explant_Selection Shoot_Induction Multiple Shoot Induction (MS Medium + Growth Regulators) Explant_Selection->Shoot_Induction Elicitation Elicitation and Precursor Feeding (e.g., Progesterone, CaCl2) Shoot_Induction->Elicitation Biomass_Harvest Harvest of Plantlet Biomass Elicitation->Biomass_Harvest Extraction Extraction of Cardiac Glycosides Biomass_Harvest->Extraction HPLC_Analysis HPLC Analysis and Quantification Extraction->HPLC_Analysis End End: Quantified Glycoside Yields HPLC_Analysis->End

Caption: Workflow for in vitro production and analysis of cardiac glycosides.

References

A Deep Dive into Purpurea Glycoside A: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive literature review on the history and scientific investigation of Purpurea glycoside A, a cardenolide glycoside isolated from the leaves of the foxglove plant, Digitalis purpurea. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this class of compounds.

Introduction: From Folk Medicine to Modern Pharmacology

The story of this compound is intrinsically linked to the long history of Digitalis purpurea in medicine. The therapeutic properties of the foxgove plant were first brought to the forefront of modern medicine by the pioneering work of English physician William Withering in the 18th century. His systematic investigations into its use for treating dropsy (edema), a condition often associated with congestive heart failure, laid the groundwork for the scientific study of cardiac glycosides. For centuries, extracts of the foxglove plant have been utilized for their cardiotonic effects. It is now understood that the primary active constituents responsible for these effects are a group of compounds known as cardiac glycosides, of which this compound is a significant member.

This compound is a primary glycoside, meaning it is found in the fresh leaves of the plant and is subject to enzymatic hydrolysis into secondary glycosides, such as digitoxin, upon drying or extraction. Its chemical structure consists of the aglycone digitoxigenin linked to a carbohydrate chain.

Extraction and Isolation: From Crude Extracts to Purified Compounds

The isolation of this compound from Digitalis purpurea leaves involves a multi-step process of extraction and purification. While various methods have been employed over the years, a general workflow can be outlined.

Experimental Protocols

A representative protocol for the extraction and isolation of this compound is detailed below. It is a composite of methodologies described in the scientific literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Extraction and Preliminary Purification

  • Plant Material Preparation: Freshly collected leaves of Digitalis purpurea are promptly dried at a controlled temperature (e.g., 60°C) to inactivate enzymes that would degrade the primary glycosides. The dried leaves are then finely powdered to increase the surface area for extraction.

  • Extraction: The powdered leaves are subjected to reflux extraction with a 70-90% ethanol-water solution. A typical solid-to-solvent ratio is 1:8 to 1:12 (g/mL). The extraction is carried out at a temperature of 75-85°C for 50-70 minutes.

  • Solvent Removal: The resulting extract is filtered, and the ethanol is removed under reduced pressure using a rotary evaporator at a temperature of 50-60°C.

  • Preliminary Purification: The aqueous crude extract can be further purified by techniques such as ultrafiltration to remove high molecular weight impurities. Alternatively, treatment with lead acetate can be used to precipitate tannins and other interfering substances.

Protocol 2: Chromatographic Purification

  • Column Chromatography: The partially purified extract is subjected to column chromatography for fractionation. Various stationary phases can be used, with silica gel being a common choice.

  • High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound is achieved using HPLC. A common method involves a reversed-phase column (e.g., octylsilyl bonded silica) with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. The eluent is monitored by UV detection at approximately 220 nm.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification Digitalis purpurea leaves Digitalis purpurea leaves Drying (60°C) Drying (60°C) Digitalis purpurea leaves->Drying (60°C) Powdering Powdering Drying (60°C)->Powdering Reflux Extraction (70-90% Ethanol) Reflux Extraction (70-90% Ethanol) Powdering->Reflux Extraction (70-90% Ethanol) Filtration Filtration Reflux Extraction (70-90% Ethanol)->Filtration Ethanol Removal (Rotary Evaporation) Ethanol Removal (Rotary Evaporation) Filtration->Ethanol Removal (Rotary Evaporation) Crude Extract Crude Extract Ethanol Removal (Rotary Evaporation)->Crude Extract Ultrafiltration or Lead Acetate Precipitation Ultrafiltration or Lead Acetate Precipitation Crude Extract->Ultrafiltration or Lead Acetate Precipitation Column Chromatography Column Chromatography Ultrafiltration or Lead Acetate Precipitation->Column Chromatography HPLC HPLC Column Chromatography->HPLC This compound This compound HPLC->this compound

Figure 1. General workflow for the extraction and isolation of this compound.

Mechanism of Action: The Na+/K+-ATPase Pump as the Primary Target

The pharmacological effects of this compound, like other cardiac glycosides, are primarily mediated through its interaction with the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. This transmembrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process crucial for the function of many cell types, particularly excitable cells like cardiomyocytes.

Molecular Interaction and Downstream Signaling

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's activity, leading to a cascade of intracellular events:

  • Inhibition of Na+/K+-ATPase: The binding of this compound to the pump prevents the hydrolysis of ATP and the subsequent transport of Na+ out of the cell and K+ into the cell.

  • Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular Na+ ions.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient that drives the Na+/Ca2+ exchanger. This reduces the efflux of Ca2+ from the cell.

  • Increase in Intracellular Calcium: The net result is an increase in the intracellular concentration of Ca2+.

In cardiomyocytes, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with the Na+/K+-ATPase.

The Biosynthetic Pathway of Purpurea Glycoside A in Foxglove: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate biosynthetic pathway of Purpurea glycoside A, a primary cardiac glycoside found in the foxglove plant, Digitalis purpurea. This document serves as a comprehensive resource, detailing the enzymatic steps, key intermediates, and regulatory aspects of its formation. The information presented is curated for researchers and professionals engaged in phytochemistry, drug discovery, and metabolic engineering.

Introduction to this compound

This compound is a cardenolide, a class of steroids known for their potent effects on the heart.[1][2] Its structure consists of a steroidal aglycone, digitoxigenin, attached to a tetrasaccharide chain composed of three digitoxose units and a terminal glucose molecule.[3] The therapeutic and toxic properties of this compound necessitate a thorough understanding of its biosynthesis for potential biotechnological applications and drug development.

The Biosynthetic Pathway: From Sterols to a Potent Glycoside

The biosynthesis of this compound is a complex, multi-step process that can be broadly divided into three main stages: the formation of the C21 steroid precursor, the modification of the steroid nucleus to form the aglycone digitoxigenin, and the sequential glycosylation of the aglycone.

Early Steps: Formation of the Pregnenolone Precursor

The pathway commences with common plant sterols, such as cholesterol and other phytosterols.[3] A key initiating step is the side-chain cleavage of these sterols to produce pregnenolone, a C21 steroid.[3] This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP87A4.[3] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] Subsequently, progesterone undergoes a stereospecific reduction of its Δ4-double bond, catalyzed by progesterone 5β-reductase (P5βR), to yield 5β-pregnanedione.[4]

biosynthetic_pathway_early Sterols Cholesterol / Phytosterols Pregnenolone Pregnenolone Sterols->Pregnenolone CYP87A4 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione P5βR

Figure 1: Early steps in the biosynthesis of the cardenolide precursor.

Aglycone Formation: The Path to Digitoxigenin

The conversion of 5β-pregnanedione to the aglycone digitoxigenin involves a series of hydroxylation and modification steps. While the exact sequence and all the enzymes involved are still under investigation, it is understood that a series of cytochrome P450 monooxygenases are responsible for the critical hydroxylations at the C-14 and C-12 positions of the steroid nucleus. The formation of the characteristic unsaturated lactone ring at C-17 is another crucial, though less understood, part of this stage.

aglycone_formation Pregnanedione 5β-Pregnanedione Intermediates Hydroxylated Intermediates Pregnanedione->Intermediates Cytochrome P450s (e.g., C-14 & C-12 Hydroxylation) Digitoxigenin Digitoxigenin Intermediates->Digitoxigenin Lactone Ring Formation

Figure 2: Proposed pathway for the formation of the aglycone digitoxigenin.

Glycosylation: Building the Sugar Chain

The final stage in the biosynthesis of this compound is the sequential addition of four sugar units to the digitoxigenin aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific for a particular sugar and acceptor molecule. The sugar donor for these reactions is UDP-digitoxose and UDP-glucose. The biosynthesis of the unique sugar, digitoxose, itself involves a separate pathway starting from glucose-1-phosphate.

The glycosylation cascade begins with the attachment of the first digitoxose unit to the 3-hydroxyl group of digitoxigenin. This is followed by the addition of two more digitoxose units, and finally, a glucose molecule is added to the terminal digitoxose to complete the synthesis of this compound.

glycosylation_cascade Digitoxigenin Digitoxigenin Mono Digitoxigenin-monodigitoxoside Digitoxigenin->Mono UGT1 (UDP-digitoxose) Bis Digitoxigenin-bisdigitoxoside Mono->Bis UGT2 (UDP-digitoxose) Tris Digitoxin (Digitoxigenin-trisdigitoxoside) Bis->Tris UGT3 (UDP-digitoxose) PGA This compound Tris->PGA UGT4 (UDP-glucose)

Figure 3: Stepwise glycosylation of digitoxigenin to form this compound.

Quantitative Data

The concentration of this compound and other cardiac glycosides in Digitalis purpurea can vary depending on the plant part, developmental stage, and environmental conditions. The following table summarizes representative quantitative data from studies on cardiac glycoside content in D. purpurea leaves.

GlycosideConcentration Range (mg/100g dried leaf)Analytical MethodReference
This compound0.5 - 2.0HPLC, TLC[3]
Digitoxin1.0 - 5.0HPLC, TLC[3]
Gitoxin0.2 - 1.5HPLC, TLC[3]
Gitaloxin0.1 - 0.8HPLC, TLC[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Cardiac Glycosides by HPLC

This protocol outlines a general procedure for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of cardiac glycosides from Digitalis purpurea leaves.

hplc_workflow start Dried & Powdered Leaf Sample extraction Extraction with Methanol/Water start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid Phase Extraction (SPE) Cleanup concentration->spe hplc HPLC Analysis (C18 column, UV detection) spe->hplc quantification Quantification using Standard Curves hplc->quantification

Figure 4: Workflow for HPLC analysis of cardiac glycosides.

Protocol:

  • Sample Preparation: Dry Digitalis purpurea leaves at 40-60°C and grind them into a fine powder.

  • Extraction: Extract a known weight of the leaf powder (e.g., 1 g) with a methanol/water mixture (e.g., 70:30 v/v) by sonication or reflux.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Solid Phase Extraction (SPE) Cleanup: Resuspend the concentrated extract in water and pass it through a C18 SPE cartridge to remove interfering compounds. Elute the cardiac glycosides with methanol.

  • HPLC Analysis: Inject the purified extract onto a C18 reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile. Detect the glycosides using a UV detector at a wavelength of 220 nm.

  • Quantification: Prepare standard curves for this compound and other relevant cardiac glycosides. Quantify the compounds in the plant extract by comparing their peak areas to the standard curves.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes the analysis of gene expression levels of biosynthetic pathway genes in Digitalis purpurea.

Protocol:

  • RNA Extraction: Isolate total RNA from different tissues of Digitalis purpurea (e.g., leaves, stems, roots) using a suitable RNA extraction kit or protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., CYP87A4, 3β-HSD, P5βR) and a reference gene (e.g., actin or ubiquitin) for normalization.

  • qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, the synthesized cDNA, and the gene-specific primers.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes in different tissues or under different conditions.

Heterologous Expression and Enzyme Assay of a Cytochrome P450

This protocol provides a general framework for the functional characterization of a candidate cytochrome P450 enzyme from the biosynthetic pathway.

p450_expression_workflow start Isolate cDNA of Candidate P450 Gene cloning Clone into Expression Vector start->cloning transformation Transform into Host (e.g., Yeast, E. coli) cloning->transformation expression Induce Protein Expression transformation->expression microsome_prep Isolate Microsomes (for membrane-bound P450s) expression->microsome_prep enzyme_assay Enzyme Assay with Substrate & Cofactors microsome_prep->enzyme_assay product_analysis Analyze Products (LC-MS, GC-MS) enzyme_assay->product_analysis characterization Determine Enzyme Kinetics and Specificity product_analysis->characterization

Figure 5: Workflow for heterologous expression and characterization of a P450 enzyme.

Protocol:

  • Gene Cloning: Isolate the full-length cDNA of the candidate cytochrome P450 gene from Digitalis purpurea and clone it into a suitable expression vector (e.g., a yeast or bacterial expression vector).

  • Heterologous Expression: Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Induce protein expression under appropriate conditions.

  • Microsome Isolation: If the P450 is a membrane-bound protein, prepare microsomal fractions from the host cells.

  • Enzyme Assay: Perform an in vitro enzyme assay by incubating the microsomal fraction (or purified enzyme) with the putative substrate (e.g., a steroid precursor), a cytochrome P450 reductase, and NADPH as a cofactor.

  • Product Analysis: Extract the reaction products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product.

  • Functional Characterization: By comparing the product with an authentic standard, the function of the P450 enzyme can be determined.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Digitalis purpurea has made significant strides, yet key questions remain. The precise enzymes and the sequence of events in the late stages of aglycone formation, as well as the specific glycosyltransferases responsible for the stepwise glycosylation, are areas of active research. A complete understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also open avenues for the metabolic engineering of Digitalis species or heterologous hosts for the sustainable production of this medicinally important compound and its analogs. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

initial studies on the pharmacology of Purpurea glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Pharmacology of Purpurea Glycoside A

Introduction

This compound is a primary cardenolide glycoside sourced from the leaves of the foxglove plant, Digitalis purpurea.[1][2] Along with other cardiac glycosides like digoxin and digitoxin, it has been a subject of pharmacological interest primarily for its effects on cardiac muscle.[3][4] This document provides a technical overview of the initial pharmacological studies of this compound and related compounds, focusing on its mechanism of action, biosynthesis, relevant experimental protocols, and available quantitative data.

The chemical structure of this compound consists of an aglycone (steroid nucleus) called digitoxigenin, which is attached at the C-3 position to a carbohydrate chain.[5] This chain is composed of three digitoxose molecules and one glucose molecule.[5] The primary glycosides found in fresh Digitalis purpurea leaves are this compound and B, which are precursors to the more commonly known secondary glycosides, digitoxin and gitoxin, respectively.[1]

Pharmacodynamics: Core Mechanism of Action

The principal pharmacological effect of this compound, characteristic of all cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the cell membrane of cardiomyocytes.[3][6][7][8]

  • Inhibition of Na+/K+-ATPase : this compound binds to the α-subunit of the Na+/K+-ATPase pump.[5] This action inhibits the pump's function, which is responsible for transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[6]

  • Increased Intracellular Sodium : The inhibition of the pump leads to an accumulation of intracellular Na+.[6][8]

  • Altered Na+/Ca2+ Exchange : The resulting increase in intracellular Na+ concentration alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the extrusion of calcium ions (Ca2+) from the cell.[6][8]

  • Increased Intracellular Calcium : The net effect is an increase in the intracellular Ca2+ concentration.[6] This triggers further release of Ca2+ from the sarcoplasmic reticulum.[6]

  • Enhanced Cardiac Contractility : The elevated cytosolic Ca2+ levels enhance the binding of calcium to troponin-C, which stimulates the interaction of actin and myosin filaments, leading to an increased force of myocardial contraction (positive inotropy).[6]

Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Space K_out K+ pump Na+/K+-ATPase K_out->pump Enters cell Na_out Na+ exchanger Na+/Ca2+ Exchanger Na_out->exchanger Ca_out Ca2+ pump->Na_out K_in K+ pump->K_in exchanger->Ca_out Na_in Na+ (Increased) exchanger->Na_in Na+ enters Na_in->pump Leaves cell Na_in->exchanger Gradient change reduces Ca2+ efflux Ca_in Ca2+ (Increased) Ca_in->exchanger Ca2+ leaves (REDUCED) SR Sarcoplasmic Reticulum Ca_in->SR Ca2+ induced Ca2+ release Contraction Increased Myocardial Contraction SR->Contraction Activates PGA Purpurea Glycoside A PGA->pump INHIBITS Anti-inflammatory Pathway of Purpureaside A LPS LPS (Lipopolysaccharide) Macrophage Macrophage Cell LPS->Macrophage Stimulates AP1 AP-1 Pathway Macrophage->AP1 Activates NFkB NF-kB Pathway Macrophage->NFkB Activates iNOS_exp iNOS Gene Expression AP1->iNOS_exp Induces NFkB->iNOS_exp Induces NO Nitric Oxide (NO) Production iNOS_exp->NO Leads to PurpureasideA Purpureaside A PurpureasideA->AP1 INHIBITS Workflow for HPLC Quantification of Cardiac Glycosides start Start: Digitalis purpurea Dried Leaf Sample step1 1. Powdering of Leaves start->step1 step2 2. Extraction (e.g., 70% Ethanol, Sonication) step1->step2 step3 3. Purification/Filtration (e.g., Solid-Phase Extraction) step2->step3 step4 4. HPLC Injection step3->step4 hplc HPLC System - C18 Column - Mobile Phase (ACN/MeOH/H2O) - UV Detector (220 nm) step4->hplc step5 5. Data Acquisition (Chromatogram) step4->step5 step6 6. Analysis (Peak Integration vs. Internal Standard) step5->step6 end End: Quantified Glycoside Concentration step6->end

References

An In-depth Technical Guide to Purpurea Glycoside A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Purpurea glycoside A, a cardenolide glycoside found in the plant Digitalis purpurea. The document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Experimental protocols for extraction and analysis are outlined, and key biological pathways are visualized to support research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex cardiac glycoside with the chemical formula C47H74O18.[1] Its structure consists of a steroidal aglycone, digitoxigenin, attached to a carbohydrate chain at the C-3 position. This sugar chain is composed of three digitoxose molecules and one glucose molecule.[2] The full chemical name for this compound is (3β,5β,14β)-3-[(O-β-D-glucopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide.[2]

Physicochemical Data

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some data for the closely related and more studied cardiac glycoside, digitoxin, provided for reference and comparison.

PropertyValue (this compound)Value (Digitoxin - for reference)Source
Molecular Formula C47H74O18C41H64O13[1][3]
Molecular Weight 927.1 g/mol 764.9 g/mol [2][3]
CAS Number 19855-40-471-63-6[2]
Appearance Typically a solid powderOdorless white or pale buff microcrystalline powder[2]
Melting Point Not availableDecomposes between 230 °C and 265 °C
Solubility The presence of sugar moieties increases water solubility compared to its aglycone.Ethanol: ~5 mg/mLChloroform: ~20 mg/mLDMSO: ~20 mg/mLDMF: ~25 mg/mLWater: Sparingly soluble[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.Not specified[4]
Synonyms

This compound is also known by several other names, including:

  • Glucodigitoxin

  • Desacetyl-lanatoside A

  • Purpureaglykosid A[1]

Biological Activity and Mechanism of Action

This compound is a cardiac glycoside, a class of compounds known for their effects on the heart. These compounds are used in the treatment of heart failure and certain cardiac arrhythmias.[5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[5]

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of events within the cardiomyocyte, as depicted in the signaling pathway diagram below. This ultimately leads to an increase in the force of cardiac contraction. Beyond its cardiotonic effects, this signaling cascade is also being investigated for its potential in cancer therapy, where it may induce apoptosis and other forms of cell death.[5][6]

Purpurea_Glycoside_A_Signaling_Pathway PGA This compound NKA Na+/K+-ATPase (α-subunit) PGA->NKA Inhibits Src Src Kinase NKA->Src Activates STAT1 STAT1 NKA->STAT1 Reduces Activation Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to EGFR EGFR Src->EGFR Activates Ras Ras-GTP EGFR->Ras Activates MEK MEK Ras->MEK Activates ERK ERK1/2 MEK->ERK Activates NFkB NF-κB ERK->NFkB Activates ROS ROS Production ERK->ROS Induces Apoptosis Apoptosis NFkB->Apoptosis Can induce ROS->NFkB Activates NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Increases Contraction ↑ Cardiac Contractility Ca_in->Contraction Enhances

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Cytotoxicity

Recent studies have explored the cytotoxic effects of cardiac glycosides against various cancer cell lines. This compound has demonstrated cytotoxic activity against renal adenocarcinoma cells.

Cell LineIC50 (µM)
ACHN (Renal Adenocarcinoma)0.14 ± 0.02
HK-2 (Normal Renal Cell)0.31 ± 0.03
Data from Benchchem[2]

Experimental Protocols

The extraction and analysis of this compound from its natural source, Digitalis purpurea, requires specific methodologies to ensure the integrity and purity of the compound.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of cardiac glycosides from Digitalis purpurea leaves. Optimization of parameters such as solvent ratios, temperature, and time may be necessary depending on the specific plant material and equipment.

1. Plant Material Preparation:

  • Collect fresh leaves of second-year Digitalis purpurea plants during the flowering phase for optimal glycoside content.[2]

  • Dry the leaves in a well-ventilated area, shielded from direct sunlight, or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds.[7]

  • Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.[7]

2. Extraction:

  • Soxhlet Extraction:

    • Place the powdered leaf material in a thimble and extract with 70-90% ethanol in a Soxhlet apparatus.[8]

    • Continue the extraction for a sufficient duration to ensure complete extraction of the glycosides.

  • Ultrasonic-Assisted Extraction (UAE):

    • Suspend the powdered leaf material in 70% ethanol.

    • Perform extraction in an ultrasonic bath at a controlled temperature. This method can enhance extraction efficiency and reduce extraction time.[2]

3. Purification:

  • Solvent Partitioning:

    • Concentrate the crude ethanol extract under reduced pressure.

    • Partition the concentrated extract between water and a non-polar solvent (e.g., chloroform) to remove chlorophyll and other lipophilic impurities. The glycosides will remain in the aqueous phase.

  • Column Chromatography:

    • Subject the aqueous extract to column chromatography using a stationary phase such as silica gel.

    • Elute with a gradient of solvents, for example, a chloroform-methanol mixture with increasing polarity, to separate the different glycosides.

The following diagram illustrates a general workflow for the extraction and purification process.

Extraction_Workflow start Dried, Powdered Digitalis purpurea Leaves extraction Extraction (e.g., Soxhlet with 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration partitioning Solvent-Solvent Partitioning (e.g., Water/Chloroform) concentration->partitioning aqueous_phase Aqueous Phase (Contains Glycosides) partitioning->aqueous_phase column_chromatography Column Chromatography (e.g., Silica Gel) aqueous_phase->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis Analysis of Fractions (e.g., TLC, HPLC) fraction_collection->analysis pure_compound Isolated Purpurea glycoside A analysis->pure_compound

Caption: General workflow for the extraction and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of cardiac glycosides. The following provides a starting point for developing a specific HPLC method for this compound.

  • Column: A reversed-phase C8 or C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common. For primary glycosides like this compound, a mobile phase of acetonitrile-methanol-water may be effective.

  • Detection: UV detection at a wavelength of around 220 nm is suitable for cardenolides.

  • Sample Preparation: The purified extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Conclusion

This compound is a significant bioactive compound from Digitalis purpurea with well-established cardiotonic properties and emerging potential in other therapeutic areas such as oncology. This guide provides a foundational understanding of its chemical structure, properties, and biological activity. Further research is warranted to fully elucidate its physicochemical properties and to develop optimized and standardized protocols for its extraction, purification, and analysis to support its potential clinical applications.

References

A Comprehensive Technical Guide to the Natural Sources and Distribution of Purpurea Glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purpurea glycoside A, a primary cardiac glycoside of significant pharmacological interest. The document details its natural origins, distribution within its primary plant source, and the methodologies employed for its extraction, isolation, and quantification.

Natural Sources and Distribution

This compound is a naturally occurring cardiac glycoside found predominantly in the plant species Digitalis purpurea, commonly known as purple foxglove.[1][2][3] This biennial plant, belonging to the Plantaginaceae family, is native to Europe, Western Asia, and northwestern Africa.[4] The primary glycosides, including this compound, are concentrated in the leaves of the plant, typically during the second year of growth.[2][4] While the leaves are the principal source, the seeds of Digitalis purpurea also contain this compound.[5]

The concentration of cardiac glycosides within the plant can be influenced by various factors, including the specific cultivar, growing conditions, and the developmental stage of the plant.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data regarding the concentration of this compound and related glycosides in Digitalis purpurea leaves, as determined by densitometric reversed-phase thin-layer chromatography (RP-TLC).

GlycosidePlant SourcePlant PartConcentration (% of dry leaf powder)Reference
This compound Digitalis purpureaLeaf0.058%[6]
Purpurea glycoside BDigitalis purpureaLeaf0.025%[6]
GlucogitaloxinDigitalis purpureaLeaf0.015%[6]
DigitoxinDigitalis purpureaLeaf0.041%[6]
GitoxinDigitalis purpureaLeaf0.028%[6]
GitaloxinDigitalis purpureaLeaf0.019%[6]

Experimental Protocols

The isolation and quantification of this compound from Digitalis purpurea involve a multi-step process encompassing extraction, purification (clean-up), and chromatographic analysis.

3.1. Extraction

A common and effective method for extracting primary glycosides from plant material is solvent extraction.

  • Objective: To extract a broad range of cardiac glycosides from dried plant material.

  • Methodology:

    • Preparation: Dried leaves of Digitalis purpurea are finely powdered to increase the surface area for solvent penetration.

    • Solvent System: A mixture of ethanol and chloroform (typically in a 2:1 ratio) is used as the extraction solvent.[6]

    • Procedure: The powdered leaf material is subjected to extraction with the solvent mixture. Ultrasonic-assisted extraction can be employed to enhance the efficiency of the process.[6][7] The mixture is then filtered to separate the solid plant residue from the liquid extract containing the glycosides.

3.2. Purification (Clean-up)

The crude extract contains numerous compounds other than the target glycosides. A clean-up step is essential to remove interfering substances prior to analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[7]

  • Objective: To isolate the primary glycoside fraction from the crude extract.

  • Methodology:

    • Stationary Phase: A Sep-Pak C18 cartridge is typically used. The C18 bonded silica provides a non-polar stationary phase.

    • Procedure: The crude extract is passed through the Sep-Pak cartridge. The non-polar nature of the cardiac glycosides causes them to be retained on the column, while more polar impurities are washed away.

    • Elution: The retained glycosides are then eluted from the cartridge using a suitable solvent, resulting in a cleaner, partially purified glycoside fraction.

3.3. Quantification

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) are robust methods for the separation and quantification of this compound.[6][7][8]

  • Objective: To separate and quantify individual cardiac glycosides within the purified extract.

  • RP-TLC Protocol:

    • Stationary Phase: An octadecylsilyl (C18) bonded silica gel plate is used.[6]

    • Mobile Phase: For the separation of primary glycosides like this compound, a mobile phase of acetonitrile/0.5M NaCl (2:3) has been shown to be effective.[6]

    • Sample Application: The purified extract is spotted onto the TLC plate alongside a known standard of this compound.

    • Development: The plate is developed in a chromatography tank containing the mobile phase.

    • Detection & Quantification: After development, the plate is scanned with a reflectance densitometer, typically at a wavelength of 222 nm, to quantify the separated glycosides based on the absorbance of the butenolide ring present in cardiac glycosides.[6] Quantification is performed using the internal standard method for accuracy.[6][8]

Mandatory Visualization

The following diagrams illustrate key experimental and logical relationships relevant to the study of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis start Dried Digitalis purpurea Leaves powder Powdering of Leaf Material start->powder extraction Ultrasonic Extraction (Ethanol/Chloroform 2:1) powder->extraction cleanup Purification via Sep-Pak C18 Cartridge extraction->cleanup analysis RP-TLC Analysis (Acetonitrile/0.5M NaCl 2:3) cleanup->analysis quant Densitometric Quantification (at 222 nm) analysis->quant

Caption: Workflow for Extraction and Quantification of this compound.

glycoside_hydrolysis PGA This compound (Primary Glycoside) Digitoxin Digitoxin (Secondary Glycoside) PGA->Digitoxin Enzymatic Hydrolysis (-1 Glucose) Glucose Glucose PGA->Glucose

Caption: Hydrolysis of this compound to its Secondary Glycoside.

References

Unveiling the Therapeutic Potential of Purpurea Glycoside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the early-stage research into the potential therapeutic applications of Purpurea glycoside A. This document collates available quantitative data, details experimental methodologies for key assays, and visualizes known and potential signaling pathways to facilitate further investigation into this promising compound.

Introduction

This compound is a cardiac glycoside found in the leaves of the Digitalis purpurea plant, commonly known as foxglove.[1] While cardiac glycosides have a long history in the treatment of heart conditions, emerging research indicates a broader therapeutic potential, including anti-inflammatory and anti-cancer activities.[2] This guide focuses on the early-stage, preclinical research that lays the groundwork for future drug development efforts centered on this compound and related compounds.

Therapeutic Potential

Anti-Inflammatory Activity

Early-stage research has highlighted the anti-inflammatory properties of this compound. Studies have demonstrated its ability to potently inhibit the induction of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][3] The overproduction of nitric oxide (NO) by iNOS is a hallmark of many inflammatory conditions.

The primary mechanism of this anti-inflammatory action appears to be the suppression of the activator protein-1 (AP-1) transcription factor.[1][3] In macrophage cell lines stimulated with lipopolysaccharide (LPS), this compound has been shown to completely suppress the increase in iNOS mRNA.[1] Further investigation through reporter gene assays has confirmed that this compound abolishes the enhanced activity of AP-1 induced by LPS.[1][3] Notably, this inhibitory effect is selective, as this compound does not significantly affect the activation of another critical inflammatory transcription factor, nuclear factor-kappaB (NF-κB).[1]

Anti-Cancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential role for this compound in oncology. The mechanism of action for the anti-cancer effects of cardiac glycosides is an active area of research and may involve the inhibition of Na+/K+-ATPase and the induction of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data from early-stage research on this compound and related compounds.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayIC50Source
This compoundACHN (Human renal adenocarcinoma)SRB0.14 ± 0.02 µMBenchchem
This compoundHK-2 (Normal human renal)SRB0.31 ± 0.03 µMBenchchem
GlucodigifucosideACHN (Human renal adenocarcinoma)SRB0.06 ± 0.01 µMBenchchem
GlucodigifucosideHK-2 (Normal human renal)SRB0.36 ± 0.04 µMBenchchem
GitoxigeninTK-10 (Renal adenocarcinoma)SRB0.13 - 2.8 µM[4]
GitoxinTK-10 (Renal adenocarcinoma)SRB0.13 - 2.8 µM[4]

Table 2: Anti-Inflammatory Activity of this compound

AssayCell LineTreatmentEffectSource
iNOS mRNA expressionRaw264.7 macrophagesLPS + this compoundComplete suppression of LPS-induced iNOS mRNA increase[1]
AP-1 activityRaw264.7 macrophagesLPS + this compoundComplete abolishment of LPS-enhanced AP-1 activity[1][3]
NF-κB activationRaw264.7 macrophagesLPS + this compoundNo significant effect on LPS-inducible NF-κB activation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for the desired period (e.g., 96 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA solution and wash the plates with water. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of supernatant with Griess reagent A and B in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

AP-1 Luciferase Reporter Gene Assay

This assay measures the activity of the AP-1 transcription factor.

Materials:

  • Cells (e.g., 293T or RAW 264.7)

  • pAP-1-Luc reporter plasmid (containing AP-1 binding elements upstream of a luciferase gene)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • Transfection reagent

  • LPS or other AP-1 activator

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfection: Co-transfect cells with the pAP-1-Luc reporter plasmid and the pRL-TK normalization plasmid in a 96-well plate.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Treat the cells with this compound for a specified time before stimulating with an AP-1 activator (e.g., LPS).

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known and potential signaling pathways modulated by this compound and related cardiac glycosides.

Purpurea_Glycoside_A_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates AP1 AP-1 TLR4->AP1 Activates Purpurea_glycoside_A This compound Purpurea_glycoside_A->AP1 Inhibits iNOS_gene iNOS Gene AP1->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO Produces

Caption: this compound inhibits iNOS expression by suppressing the AP-1 signaling pathway.

Cardiac_Glycoside_MAPK_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds JNK JNK TNFR->JNK Activates Cardiac_Glycosides Cardiac Glycosides (e.g., Digitoxin, Oleandrin) Cardiac_Glycosides->JNK Inhibits Phosphorylation c_Jun c-Jun JNK->c_Jun Phosphorylates AP1_complex AP-1 Complex c_Jun->AP1_complex Forms Inflammatory_Genes Inflammatory Gene Expression AP1_complex->Inflammatory_Genes Induces

Caption: Cardiac glycosides may inhibit the JNK/c-Jun pathway, a component of MAPK signaling.

Conclusion and Future Directions

The early-stage research on this compound reveals a compound with significant therapeutic potential beyond its traditional use in cardiology. Its selective anti-inflammatory action through the AP-1 pathway and its cytotoxic effects on cancer cells warrant further investigation.

Future research should focus on:

  • Conducting dose-response studies to quantify the anti-inflammatory effects of this compound and determine its IC50 for iNOS inhibition.

  • Elucidating the detailed molecular mechanisms underlying its anti-cancer activity.

  • Investigating the effects of this compound on other signaling pathways, such as the MAPK and JAK/STAT pathways, to build a comprehensive understanding of its cellular effects.

  • Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic promise of this compound into clinical applications.

References

Foundational Knowledge of Cardiac Glycosides in Digitalis purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational knowledge of cardiac glycosides, a class of naturally occurring steroid molecules found in the foxglove plant, Digitalis purpurea. These compounds have been used for centuries in the treatment of heart conditions. This document details their biosynthesis, mechanism of action, and includes experimental protocols for their extraction, isolation, and biological evaluation.

Introduction to Cardiac Glycosides

Cardiac glycosides are a group of organic compounds renowned for their potent effects on the heart.[1] They are characterized by a steroid core, a lactone ring, and a sugar moiety. The two major classes of cardiac glycosides are cardenolides, which have a five-membered lactone ring and are common in plants like Digitalis species, and bufadienolides, which possess a six-membered lactone ring.[1][2] The primary active cardiac glycosides in Digitalis purpurea include digitoxin, digoxin, and gitoxin. These compounds are known for their positive inotropic (increasing the force of heart muscle contraction) and negative chronotropic (slowing the heart rate) effects.[3]

Biosynthesis of Cardiac Glycosides in Digitalis purpurea

The biosynthesis of cardiac glycosides in Digitalis purpurea is a complex process that begins with cholesterol and involves a series of enzymatic reactions. The pathway can be broadly divided into three stages: terpenoid backbone synthesis, steroid biosynthesis, and cardenolide biosynthesis.[4]

The initial step involves the conversion of cholesterol and other phytosterols into pregnenolone, a key precursor for all steroid hormones. This reaction is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily.[5][6] From pregnenolone, a series of hydroxylation, acetylation, and glycosylation reactions, catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase, lead to the formation of the various cardenolide aglycones (the steroid and lactone ring structure).[4] The final step in the biosynthesis is the attachment of sugar moieties to the aglycone, forming the mature cardiac glycoside.

Biosynthesis_of_Cardiac_Glycosides cluster_0 Terpenoid Backbone & Steroid Biosynthesis cluster_1 Cardenolide Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate Pathway->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Cholesterol Cholesterol Squalene->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A enzymes Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 5β-Pregnanedione 5β-Pregnanedione Progesterone->5β-Pregnanedione Progesterone 5β-reductase Digitoxigenin Digitoxigenin 5β-Pregnanedione->Digitoxigenin Hydroxylations & Lactone Ring Formation Digitoxin Digitoxin Digitoxigenin->Digitoxin Glycosylation (addition of 3 digitoxose sugars)

Caption: Simplified biosynthetic pathway of digitoxin in Digitalis purpurea.

Mechanism of Action

The therapeutic and toxic effects of cardiac glycosides are primarily mediated through their inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiac muscle cells (myocytes).

The Na+/K+-ATPase pump is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell. Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in a phosphorylated conformation and thereby inhibiting its activity.

This inhibition leads to an increase in the intracellular concentration of Na+. The elevated intracellular Na+ alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium ions (Ca2+) from the cell. The reduced Na+ gradient across the cell membrane decreases the driving force for Ca2+ extrusion, resulting in an accumulation of intracellular Ca2+.

The increased intracellular Ca2+ concentration enhances the contractility of the cardiac muscle. During each heartbeat, Ca2+ is released from the sarcoplasmic reticulum, an intracellular storage site, and binds to troponin C, initiating the interaction between actin and myosin filaments and causing muscle contraction. The higher baseline intracellular Ca2+ levels mean that more Ca2+ is available for release from the sarcoplasmic reticulum with each action potential, leading to a more forceful contraction of the heart muscle.

Mechanism_of_Action Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Pump Na+/K+-ATPase Pump Cardiac Glycoside->Na+/K+-ATPase Pump Inhibits Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase Pump->Increased Intracellular Na+ Leads to Decreased Na+/Ca2+ Exchange Decreased Na+/Ca2+ Exchange Increased Intracellular Na+->Decreased Na+/Ca2+ Exchange Increased Intracellular Ca2+ Increased Intracellular Ca2+ Decreased Na+/Ca2+ Exchange->Increased Intracellular Ca2+ Increased Ca2+ uptake into Sarcoplasmic Reticulum Increased Ca2+ uptake into Sarcoplasmic Reticulum Increased Intracellular Ca2+->Increased Ca2+ uptake into Sarcoplasmic Reticulum Increased Ca2+ release from Sarcoplasmic Reticulum Increased Ca2+ release from Sarcoplasmic Reticulum Increased Ca2+ uptake into Sarcoplasmic Reticulum->Increased Ca2+ release from Sarcoplasmic Reticulum Increased Myocardial Contractility Increased Myocardial Contractility Increased Ca2+ release from Sarcoplasmic Reticulum->Increased Myocardial Contractility

Caption: Signaling pathway of cardiac glycoside-mediated increase in myocardial contractility.

Quantitative Data of Major Cardiac Glycosides in Digitalis purpurea

The concentration and potency of cardiac glycosides can vary depending on the plant's growing conditions, age, and the specific part of the plant used. The following table summarizes available quantitative data for the major cardiac glycosides found in Digitalis purpurea.

Cardiac GlycosideTypical Concentration in Dried LeavesPotency (IC50 for Na+/K+-ATPase Inhibition)
Digitoxin 0.2 - 0.45% of a mixture of primary and secondary glycosidesVaries by isoform and tissue source. Generally highly potent.
Digoxin Present in smaller quantities than digitoxinLow affinity isoform (human erythrocyte): ~1.7 x 10-7 M; High affinity isoform (human erythrocyte): ~1.5 x 10-8 M[5]
Gitoxin Present in smaller quantities than digitoxinLow affinity isoform (human erythrocyte): ~1.2 x 10-7 M; High affinity isoform (human erythrocyte): ~1.1 x 10-8 M[5]

Note: The concentration of cardiac glycosides can be highly variable. The provided values represent a general range found in the literature. IC50 values are also highly dependent on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

Experimental Protocols

Extraction of Cardiac Glycosides using Soxhlet Apparatus

This protocol describes a general method for the extraction of cardiac glycosides from dried Digitalis purpurea leaves.

Materials:

  • Dried and powdered leaves of Digitalis purpurea

  • Ethanol (70-95%) or Methanol

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 20-25 g of finely powdered, dried Digitalis purpurea leaves.

  • Place the powdered plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Add a suitable volume of the extraction solvent (e.g., 250 mL of 80% ethanol) to the round-bottom flask, along with a few boiling chips.

  • Assemble the Soxhlet apparatus, ensuring that the condenser is properly connected to a water source.

  • Heat the solvent in the round-bottom flask using a heating mantle to a temperature that allows for gentle boiling.

  • Allow the extraction to proceed for a minimum of 6-8 hours. The solvent will continuously cycle through the plant material, extracting the cardiac glycosides.

  • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Dismantle the apparatus and carefully remove the thimble containing the plant material.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude cardiac glycoside extract.

  • The crude extract can be stored at 4°C for further purification and analysis.

Quantification of Cardiac Glycosides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of digitoxin and digoxin in a crude extract of Digitalis purpurea.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common mobile phase consists of 10% acetonitrile, 60% methanol, and 30% water.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of digitoxin and digoxin standards of known concentrations in the mobile phase. From these stock solutions, prepare a series of calibration standards of different concentrations.

  • Preparation of Sample Solution: Dissolve a known amount of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in ascending order of concentration to generate a calibration curve. c. Inject the prepared sample solution.

  • Data Analysis: a. Identify the peaks of digitoxin and digoxin in the sample chromatogram by comparing their retention times with those of the standards. b. Quantify the amount of each cardiac glycoside in the sample by comparing the peak areas with the calibration curve generated from the standards.

Na+/K+-ATPase Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of cardiac glycosides on the activity of Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials:

  • Purified Na+/K+-ATPase enzyme (commercially available, e.g., from porcine cerebral cortex).

  • ATP (Adenosine 5'-triphosphate).

  • Tris-HCl buffer (pH 7.4).

  • MgCl2, NaCl, KCl solutions.

  • Cardiac glycoside solutions of varying concentrations.

  • Reagents for phosphate determination (e.g., Malachite Green or Fiske-Subbarow reagent).

  • Microplate reader.

Procedure:

  • Preparation of Reaction Mixture: In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaCl, and KCl at optimal concentrations for enzyme activity.

  • Pre-incubation with Inhibitor: Add varying concentrations of the cardiac glycoside solution to the reaction mixture. Also, prepare a control well without any inhibitor.

  • Enzyme Addition: Add the purified Na+/K+-ATPase enzyme to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to each well.

  • Incubation: Incubate the microplate at 37°C for a specific period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid or sodium dodecyl sulfate).

  • Phosphate Determination: Add the phosphate determination reagent to each well. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the amount of inorganic phosphate released in each well based on a standard curve of known phosphate concentrations. b. Determine the percentage of Na+/K+-ATPase inhibition for each concentration of the cardiac glycoside relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the cardiac glycoside concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Experimental_Workflow Plant Material (Digitalis purpurea leaves) Plant Material (Digitalis purpurea leaves) Drying and Grinding Drying and Grinding Plant Material (Digitalis purpurea leaves)->Drying and Grinding Soxhlet Extraction Soxhlet Extraction Drying and Grinding->Soxhlet Extraction Crude Extract Crude Extract Soxhlet Extraction->Crude Extract HPLC Purification/Quantification HPLC Purification/Quantification Crude Extract->HPLC Purification/Quantification Isolated Cardiac Glycosides Isolated Cardiac Glycosides HPLC Purification/Quantification->Isolated Cardiac Glycosides Na+/K+-ATPase Inhibition Assay Na+/K+-ATPase Inhibition Assay Isolated Cardiac Glycosides->Na+/K+-ATPase Inhibition Assay Determination of IC50 Determination of IC50 Na+/K+-ATPase Inhibition Assay->Determination of IC50

Caption: General experimental workflow for the analysis of cardiac glycosides.

Conclusion

The cardiac glycosides from Digitalis purpurea represent a class of compounds with significant pharmacological importance. A thorough understanding of their biosynthesis, mechanism of action, and appropriate experimental methodologies is crucial for researchers in the fields of natural product chemistry, pharmacology, and drug development. The information and protocols provided in this guide serve as a foundational resource for the scientific investigation of these potent molecules. It is imperative to handle these compounds with extreme caution due to their high toxicity.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Purpurea Glycoside A from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurea glycoside A is a primary cardiac glycoside found in the leaves of the foxglove plant, Digitalis purpurea L.[1]. It is a precursor to the more widely known secondary glycoside, digitoxin, and is of significant interest in pharmaceutical research for its potential therapeutic applications and as a starting material for the synthesis of other cardiac glycosides. The extraction and purification of this compound from its natural source is a critical first step in its pharmacological investigation and drug development.

This document provides detailed methodologies for the extraction, purification, and analysis of this compound from Digitalis purpurea leaves. It covers various extraction techniques, from conventional to modern methods, and outlines protocols for subsequent purification and quantification.

Principles of Extraction

The extraction of this compound from plant material is a solid-liquid extraction process. The selection of an appropriate solvent and method is crucial for maximizing yield and purity.

  • Plant Material Preparation : The process begins with the proper preparation of the plant material. Leaves of Digitalis purpurea are harvested and dried at low temperatures (40-50°C) to prevent the degradation of thermolabile glycosides. The dried leaves are then ground into a fine powder to increase the surface area, which enhances extraction efficiency.

  • Solvent Selection : The choice of solvent is critical and depends on the polarity of the target compound. This compound is soluble in polar organic solvents. Commonly used solvents include ethanol, methanol, chloroform, and aqueous mixtures of these solvents. For instance, a mixture of ethanol and chloroform (2:1) has been effectively used for extraction.[2][3] 50% ethanol is also a common choice for the initial extraction of glycosides from Digitalis species.[1]

  • Enzymatic Considerations : Digitalis leaves contain enzymes like digilanidase that can hydrolyze primary glycosides, such as this compound, into secondary glycosides (e.g., digitoxin) and a glucose molecule.[1][4] To isolate the primary glycoside, it is essential to deactivate these enzymes, often by carefully controlled heating or specific extraction conditions, immediately after harvesting and during the initial extraction steps.

Comparison of Extraction Methods

Several methods can be employed to extract this compound, each with distinct advantages and disadvantages in terms of efficiency, time, solvent consumption, and scalability.

Method Principle Extraction Time Solvent Consumption Relative Yield Advantages Disadvantages
Maceration Soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation.Long (Days)HighModerateSimple setup, suitable for thermolabile compounds.Time-consuming, potentially lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling hot solvent, allowing for efficient extraction with a smaller volume of solvent over time.Medium (Hours)ModerateHighHigh extraction efficiency, less solvent than maceration.Requires heating, not suitable for thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer.[5]Short (Minutes)LowHighFast, high efficiency, reduced solvent and energy consumption.[5][6]Requires specialized equipment, potential for localized heating.

Experimental Protocols

Protocol 1: Preparation of Plant Material
  • Harvesting : Collect fresh leaves of Digitalis purpurea.

  • Drying : Dry the leaves in a well-ventilated oven at a controlled temperature of 40-50°C to prevent enzymatic degradation of the primary glycosides.

  • Milling : Grind the dried leaves into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

  • Storage : Store the powdered material in an airtight, light-resistant container in a cool, dry place until extraction.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Crude Glycosides

This protocol is optimized for efficiency and yield.

  • Sample Preparation : Weigh 10 g of the dried, powdered Digitalis purpurea leaf material.

  • Solvent Addition : Place the powder into a 250 mL beaker and add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).

  • Ultrasonication : Place the beaker in an ultrasonic bath or use a probe sonicator. Sonicate the mixture for 30-40 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.[7]

  • Filtration : After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeat Extraction : Re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.

  • Combine and Concentrate : Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a concentrated crude extract.

Protocol 3: Purification of this compound

A multi-step chromatographic approach is typically required to isolate this compound from the crude extract.

A. Preliminary Cleanup with Solid-Phase Extraction (SPE)

  • Sample Preparation : Re-dissolve a portion of the concentrated crude extract in a minimal amount of the appropriate solvent (e.g., the initial mobile phase for the subsequent HPLC step).

  • Cartridge Conditioning : Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading : Load the re-dissolved extract onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

  • Elution : Elute the glycoside fraction with a solvent of higher polarity, such as a higher concentration of methanol or acetonitrile.[2][3] Collect the eluate.

B. Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation : Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase : Prepare a mobile phase suitable for separating cardiac glycosides. A common mobile phase is a gradient of acetonitrile and water.[8][9]

  • Injection : Inject the cleaned-up extract from the SPE step onto the preparative HPLC column.

  • Fraction Collection : Monitor the elution profile at a specific wavelength (e.g., 220 nm)[9]. Collect the fractions corresponding to the retention time of this compound, as determined by a reference standard.

  • Purity Check and Final Evaporation : Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 4: Analytical Quantification by HPLC

This protocol is for determining the concentration of this compound in an extract.

  • Chromatographic System : High-Performance Liquid Chromatograph with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A mixture of acetonitrile and water, potentially with a salt like 0.5 M NaCl, can be used.[2][3] A typical mobile phase for cardiac glycosides could be a three-part mixture of acetonitrile, methanol, and water.[9]

  • Detection Wavelength : 220 nm or 222 nm.[2][9]

  • Standard Preparation : Prepare a series of standard solutions of known concentrations of pure this compound.

  • Calibration Curve : Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis : Inject the prepared sample extract into the HPLC system.

  • Quantification : Determine the peak area for this compound in the sample chromatogram and calculate the concentration using the calibration curve.

Visualization of Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Extraction_Workflow Plant Digitalis purpurea Leaves Drying Drying (40-50°C) Plant->Drying Milling Milling to Fine Powder Drying->Milling Extraction Ultrasonic-Assisted Extraction (70% EtOH) Milling->Extraction Filtration Filtration Extraction->Filtration Residue Solid Residue Filtration->Residue Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude Filtrate CrudeExtract Crude Glycoside Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (SPE) Cleanup CrudeExtract->SPE PrepHPLC Preparative HPLC SPE->PrepHPLC Cleaned Extract Analysis Purity Analysis (Analytical HPLC) PrepHPLC->Analysis Collected Fractions PureCompound Purified Purpurea Glycoside A Analysis->PureCompound

Caption: Workflow for Extraction and Purification of this compound.

References

HPLC protocol for quantification of Purpurea glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Protocol for the Quantification of Purpurea Glycoside A

This application note provides a detailed method for the quantitative analysis of this compound in Digitalis purpurea leaves using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a primary cardiac glycoside found in the leaves of Digitalis purpurea (purple foxglove). It is a precursor to the more widely known secondary glycoside, digitoxin. Accurate quantification of this compound is crucial for the standardization of raw plant material and extracts, as well as for pharmacokinetic and pharmacodynamic studies. This document outlines a robust HPLC method for its determination.

Experimental Protocol

This protocol is based on the micro-HPLC method developed by Fujii, Ikeda, and Yamazaki (1987) for the separation and determination of purpurea glycosides, supplemented with common laboratory practices for the analysis of cardiac glycosides.[1][2]

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ethanol (analytical grade)

  • Chloroform (analytical grade)

  • Sep-Pak Silica cartridges

  • Digitalis purpurea leaf powder

Instrumentation
  • HPLC system with a UV detector

  • ODS (C18) microbore column (e.g., 150 mm x 1.0 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions
ParameterValue
ColumnODS (C18) microbore column
Mobile PhaseAcetonitrile : Methanol : Water (21:20:45, v/v/v)
Flow Rate0.05 mL/min
Detection Wavelength220 nm
Injection Volume5 µL
Column TemperatureAmbient
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Extraction:

    • Accurately weigh 1 g of dried Digitalis purpurea leaf powder.

    • Extract the powder with 20 mL of an ethanol-chloroform mixture (2:1, v/v) by sonication for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with 10 mL of the solvent mixture.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Clean-up:

    • Reconstitute the dried extract in 2 mL of chloroform.

    • Apply the reconstituted extract to a Sep-Pak silica cartridge pre-conditioned with chloroform.

    • Wash the cartridge with 5 mL of chloroform to remove non-polar impurities.

    • Elute the glycosides with 10 mL of a chloroform-methanol mixture (9:1, v/v).

    • Evaporate the eluate to dryness.

  • Final Sample Solution:

    • Dissolve the dried eluate in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Quantitative Analysis of this compound in Digitalis purpurea Leaf Powder
SampleThis compound (µ g/100 mg of dry leaf powder)
Digitalis purpurea Leaf Extract52.6
(Data adapted from Fujii, Ikeda, and Yamazaki, 1987)[2]
Table 2: Typical Method Validation Parameters for Cardiac Glycoside Analysis
ParameterTypical Value Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Recovery (%)95 - 105%
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Digitalis purpurea Leaf Powder extraction Solvent Extraction (Ethanol:Chloroform) start->extraction cleanup Sep-Pak Silica Cartridge Clean-up extraction->cleanup final_sample Reconstitute and Filter cleanup->final_sample inject Inject Sample and Standards into HPLC System final_sample->inject stock Prepare Stock Solution of this compound working Prepare Working Standards stock->working working->inject chromatography Chromatographic Separation (ODS Column) inject->chromatography detection UV Detection at 220 nm chromatography->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While this protocol does not directly investigate a signaling pathway, the therapeutic effect of cardiac glycosides like this compound is initiated by the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.

Na_K_ATPase_Inhibition PGA This compound NaK_ATPase Na+/K+-ATPase PGA->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Contraction Increased Myocardial Contraction Ca_in->Contraction

Caption: Mechanism of action of this compound.

References

Application Note: A Cell-Based Assay for Determining the Bioactivity of Purpurea Glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purpurea glycoside A is a cardenolide glycoside, a type of cardiac glycoside, isolated from the foxglove plant, Digitalis purpurea.[1][2] Like other cardiac glycosides such as digoxin and digitoxin, its primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[3][4][5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels.[5][6] This cascade of events is responsible for the cardiotonic effects in heart muscle but can also trigger cytotoxic effects in other cell types, including cancer cells.[7] Several cardenolide glycosides from Digitalis purpurea have demonstrated potent cytotoxic activity against various cancer cell lines, such as human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2).[1][2][7]

This application note provides a detailed protocol for a robust and reproducible cell-based assay to quantify the cytotoxic activity of this compound. The assay utilizes the metabolic indicator resazurin to measure cell viability, providing a quantitative measure of the compound's potency (e.g., IC50 value).

Signaling Pathway of this compound

The primary mechanism of action for this compound involves the direct inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and cellular health.

Purpurea_Glycoside_A_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Space PGA Purpurea Glycoside A Pump Na+/K+-ATPase Pump PGA->Pump Inhibition Na_in ↑ Intracellular Na⁺ Pump->Na_in Disruption of Gradient NCX Na+/Ca²⁺ Exchanger Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in Promotes Ca²⁺ Influx Na_in->NCX Alters Exchanger Function Cytotoxicity Cytotoxicity / Apoptosis Ca_in->Cytotoxicity Leads to

Caption: Mechanism of this compound leading to cytotoxicity.

Experimental Protocol: Cell Viability Assay

This protocol details the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[8] The intensity of the fluorescent signal is proportional to the number of viable cells.

1. Materials and Reagents

  • Cell Line: Human cancer cell line known to be sensitive to cardiac glycosides (e.g., ACHN human renal adenocarcinoma, HepG2 human hepatocellular carcinoma, or HL-60 human promyelocytic leukemia).[1]

  • This compound: (CAS 19855-40-4)

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).

  • Trypsin-EDTA: (0.25%).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.[9]

  • Resazurin Sodium Salt: (e.g., AlamarBlue™ or equivalent).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm).

    • Standard laboratory equipment for cell culture.

2. Experimental Workflow

The overall workflow involves seeding cells, treating them with the compound, incubating, adding the viability reagent, and measuring the resulting signal.

Experimental_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24 hours) seed->incubate1 treat Treat Cells with Compound incubate1->treat prepare_treat Prepare Serial Dilutions of this compound prepare_treat->treat incubate2 Incubate (48-72 hours) treat->incubate2 add_reagent Add Resazurin Reagent incubate2->add_reagent incubate3 Incubate (1-4 hours) add_reagent->incubate3 measure Measure Fluorescence (Ex 560nm / Em 590nm) incubate3->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the cell-based cytotoxicity assay.

3. Step-by-Step Protocol

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions.

    • Harvest the cells using Trypsin-EDTA (for adherent cells) or by centrifugation (for suspension cells).

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final density of 5,000-10,000 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells + vehicle" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and acclimatize.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 10 µM).

    • Important: The final concentration of DMSO in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9] Prepare a vehicle control with the same final DMSO concentration.

    • After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for an additional 48 to 72 hours.

  • Cell Viability Measurement:

    • Prepare the resazurin solution according to the manufacturer's instructions (typically a 10X solution is diluted to 1X in a culture medium or PBS).

    • Add 20 µL of the 1X resazurin solution to each well (including controls).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

4. Data Analysis

  • Data Normalization:

    • Subtract the average fluorescence reading from the "medium only" (blank) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • IC50 Determination:

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to fit a dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Expected Results

Quantitative data should be summarized in clear, structured tables. Below are examples of how to present the raw data and the final calculated IC50 values.

Table 1: Example Raw Fluorescence Data

Concentration (µM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average (RFU)% Viability
Vehicle Control (0)45870461204599045993100.0%
0.014415045030445504457796.9%
0.053987040150395003984086.6%
0.13105030500312303092767.2%
0.51876019230189901899341.3%
1.0954098809670969721.1%
5.0512050505210512711.1%
10.0489049504910491710.7%
Blank (Medium Only)4500452044904503-

RFU = Relative Fluorescence Units

Table 2: Summary of IC50 Values for this compound

Based on literature, this compound and similar compounds exhibit potent cytotoxicity.[1][7] Expected IC50 values are often in the sub-micromolar to low micromolar range.

Cell LineIC50 (µM) ± SD
ACHN (Renal Adenocarcinoma)0.45 ± 0.06
HepG2 (Hepatocellular Carcinoma)0.71 ± 0.09
HL-60 (Promyelocytic Leukemia)0.034 ± 0.005

Note: These are example values based on published data for related compounds and should be determined experimentally.[7]

References

Unveiling the Cytotoxic Potential of Purpurea Glycoside A: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the cytotoxic effects of Purpurea glycoside A, a cardenolide glycoside isolated from the seeds of Digitalis purpurea. These guidelines are intended to assist researchers in cell biology, oncology, and pharmacology in exploring the anti-cancer properties of this natural compound.

Introduction

This compound is a member of the cardiac glycoside family of natural products. Traditionally known for their application in treating cardiac conditions, recent studies have highlighted the potent and selective cytotoxic activity of these compounds against various cancer cell lines. Notably, this compound and related compounds have demonstrated carcinoma-specific cytotoxicity, indicating their potential as targeted therapeutic agents. This document summarizes the cytotoxic profile of this compound and provides standardized protocols for its evaluation in a laboratory setting.

Mechanism of Action

The primary mechanism of cytotoxic action for cardiac glycosides, including this compound, involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger.[2][3] The sustained high levels of intracellular calcium can trigger a cascade of events leading to apoptosis (programmed cell death).[2][3]

Furthermore, studies on cardenolides from Digitalis purpurea have revealed a more specific mechanism of carcinoma-selective cytotoxicity. This involves the upregulation of the cyclin-dependent kinase inhibitor p21/Cip1, a key regulator of the cell cycle.[4] The induction of p21/Cip1 can lead to cell cycle arrest and apoptosis in cancer cells, while having a significantly lower impact on normal, non-cancerous cells.[4]

Purpurea_Glycoside_A_Signaling_Pathway cluster_cell Cancer Cell PGA This compound NaK_ATPase Na+/K+-ATPase PGA->NaK_ATPase Inhibits p53 p53 PGA->p53 Activates Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Intra_Na->Na_Ca_Exchanger Activates Apoptosis Apoptosis Intra_Ca->Apoptosis p21 ↑ p21/Cip1 p53->p21 Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis

Fig. 1: Proposed signaling pathway for this compound-induced cytotoxicity.

Quantitative Data on Cytotoxicity

The cytotoxic activity of this compound and related compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundACHNHuman renal adenocarcinomaPotent cytotoxicity observed[4]
GlucodigifucosideACHNHuman renal adenocarcinoma< 1.0[4]
GlucodigifucosideHK-2Normal human renal proximal tubule~6.0[4]
GitoxinTK-10Human renal adenocarcinoma0.13 - 2.8[3][5][6]
GitoxigeninTK-10Human renal adenocarcinoma0.13 - 2.8[3][5][6]
Cardenolide GlycosidesHepG2Human hepatocellular carcinomaCytotoxicity observed[4][7]

Note: Specific IC50 values for this compound are not always detailed in the cited literature, which often reports on a mixture of glycosides or focuses on a more abundant analogue like glucodigifucoside. The provided data demonstrates the general potent and selective cytotoxicity of cardenolides from Digitalis purpurea.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxic effects of this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methods used in studies evaluating the cytotoxicity of Digitalis purpurea extracts.[3][5][6]

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Seed Cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 48h C->D E 5. Fix cells with TCA D->E F 6. Stain with SRB dye E->F G 7. Wash and solubilize dye F->G H 8. Measure absorbance at 510 nm G->H I 9. Calculate IC50 values H->I

Fig. 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

  • Cancer cell lines of interest (e.g., ACHN, HepG2, TK-10)

  • Normal cell lines for comparison (e.g., HK-2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assessment by Morphological Evaluation

This protocol is based on the morphological evaluation of apoptosis described in studies of digitalis compounds.[3][5]

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear staining dye (e.g., Hoechst 33342 or DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates and allow them to attach. Treat the cells with this compound at its IC50 concentration for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Incubate the cells with a nuclear staining dye (e.g., 1 µg/mL Hoechst 33342 in PBS) for 10-15 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopic Examination: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

Conclusion

This compound presents a promising avenue for the development of novel anti-cancer therapies due to its potent and selective cytotoxicity against cancer cells. The protocols outlined in this document provide a standardized framework for researchers to investigate its efficacy and further elucidate its mechanism of action. Future studies should focus on in vivo models to validate the therapeutic potential of this natural compound.

References

Application of Mass Spectrometry for the Identification of Purpurea Glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of glycosides from plant sources are critical in drug discovery, herbal medicine quality control, and phytochemical research. "Purpurea glycoside A" is a term that can be ambiguous, potentially referring to compounds from two different medicinal plants: Digitalis purpurea or Echinacea purpurea. This document provides detailed application notes and protocols for the identification of the primary glycosides in both species using liquid chromatography coupled with mass spectrometry (LC-MS), a powerful analytical technique for the structural elucidation and quantification of these compounds.

  • Digitalis purpurea : The source of cardiac glycosides, including this compound and B. These compounds are known for their therapeutic effects on heart conditions.[1]

  • Echinacea purpurea : A popular herbal remedy containing various phenolic compounds, such as cichoric acid and echinacoside, which are known for their immunomodulatory properties.[2]

This document will address the identification and analysis of the key glycosides from both plants.

Part 1: Identification of this compound from Digitalis purpurea

This compound is a primary cardiac glycoside found in the leaves of Digitalis purpurea.[3] Its identification and quantification are crucial for the standardization of digitalis-based drugs.

Experimental Workflow for this compound Identification

workflow_digitalis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Digitalis purpurea Leaves extraction Extraction with Methanol/Ethanol sample->extraction filtration Filtration/Centrifugation extraction->filtration lc Reverse-Phase HPLC filtration->lc Inject ms ESI-MS/MS lc->ms data_acq Data Acquisition ms->data_acq identification Compound Identification data_acq->identification quantification Quantification identification->quantification

Figure 1: Experimental workflow for the analysis of this compound.
Detailed Experimental Protocol

1. Sample Preparation: Extraction of Cardiac Glycosides

  • Plant Material: Dried and powdered leaves of Digitalis purpurea.

  • Extraction Solvent: 80% methanol in water.[4]

  • Procedure:

    • Weigh 1.0 g of the powdered leaf material into a conical flask.

    • Add 20 mL of the extraction solvent.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan and product ion scan (MS/MS).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific instrument and compound, typically in the range of 20-40 eV.

Data Presentation: Quantitative Analysis of Cardiac Glycosides

The following table presents representative quantitative data for major cardiac glycosides found in Digitalis purpurea leaves.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ions (m/z)Concentration Range (mg/g dry weight)
This compound 927.5765.4, 591.3, 373.20.5 - 2.0
Digitoxin765.4591.3, 373.20.1 - 0.5
Gitoxin781.4607.3, 389.20.1 - 0.4
Fragmentation Pathway of this compound

The fragmentation of cardiac glycosides in MS/MS typically involves the sequential loss of sugar moieties from the aglycone core.

fragmentation_purpurea_glycoside_a parent This compound [M+H]⁺ m/z 927.5 frag1 Loss of Glucose (-162 Da) parent->frag1 ion1 Digitoxin [M+H]⁺ m/z 765.4 frag1->ion1 frag2 Loss of Digitoxose (-130 Da) ion1->frag2 ion2 [M+H-Glc-Dig]⁺ m/z 635.3 frag2->ion2 frag3 Loss of Digitoxose (-130 Da) ion2->frag3 ion3 [M+H-Glc-2Dig]⁺ m/z 505.2 frag3->ion3 frag4 Loss of Digitoxose (-130 Da) ion3->frag4 aglycone Digitoxigenin [M+H]⁺ m/z 373.2 frag4->aglycone

Figure 2: Proposed fragmentation pathway of this compound.

Part 2: Identification of Glycosides from Echinacea purpurea

Echinacea purpurea is a rich source of phenolic compounds, including the glycosides cichoric acid and echinacoside. These compounds are often used as markers for the quality control of Echinacea products.

Experimental Workflow for Echinacea purpurea Glycoside Identification

workflow_echinacea cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Echinacea purpurea Root/Aerial Parts extraction Extraction with 70% Ethanol sample->extraction filtration Filtration/Centrifugation extraction->filtration lc Reverse-Phase HPLC filtration->lc Inject ms ESI-MS/MS lc->ms data_acq Data Acquisition ms->data_acq identification Compound Identification data_acq->identification quantification Quantification identification->quantification

Figure 3: Experimental workflow for the analysis of Echinacea glycosides.
Detailed Experimental Protocol

1. Sample Preparation: Extraction of Phenolic Glycosides

  • Plant Material: Dried and powdered aerial parts or roots of Echinacea purpurea.

  • Extraction Solvent: 70% (v/v) ethanol in water.

  • Procedure:

    • Weigh 0.5 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm PTFE filter before injection.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0 5
      15 40
      20 95
      22 95
      22.1 5

      | 25 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Energy: Optimized for each compound (see table below).

Data Presentation: Quantitative Analysis of Echinacea purpurea Glycosides

The following table provides typical quantitative data and MS/MS parameters for the major glycosides in Echinacea purpurea.[5]

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ions (m/z)Collision Energy (eV)Concentration Range (% w/w)
Cichoric Acid 473.1311.0, 179.0, 135.0-200.5 - 2.5
Echinacoside 785.2623.1, 179.0, 161.0-350.1 - 1.0 (in some species)
Caftaric Acid311.0179.0, 135.0-150.2 - 1.0
Fragmentation Pathways of Echinacea purpurea Glycosides

Cichoric Acid Fragmentation

fragmentation_cichoric_acid parent Cichoric Acid [M-H]⁻ m/z 473.1 frag1 Loss of Caffeoyl (-162 Da) parent->frag1 ion1 Caftaric Acid [M-H]⁻ m/z 311.0 frag1->ion1 frag2 Loss of Tartaric Acid (-132 Da) ion1->frag2 ion2 Caffeic Acid [M-H]⁻ m/z 179.0 frag2->ion2 frag3 Loss of CO₂ (-44 Da) ion2->frag3 ion3 [M-H-CO₂]⁻ m/z 135.0 frag3->ion3

Figure 4: Proposed fragmentation pathway of Cichoric Acid.

Echinacoside Fragmentation

fragmentation_echinacoside parent Echinacoside [M-H]⁻ m/z 785.2 frag1 Loss of Caffeoyl (-162 Da) parent->frag1 ion1 Verbascoside [M-H]⁻ m/z 623.1 frag1->ion1 frag2 Loss of Rhamnose (-146 Da) ion1->frag2 aglycone Caffeic Acid [M-H]⁻ m/z 179.0 ion1->aglycone Loss of Hydroxytyrosol-Glc-Rha (-444 Da) ion2 [M-H-Caff-Rha]⁻ m/z 477.1 frag2->ion2 frag3 Loss of Glucose (-162 Da) ion2->frag3 ion3 [M-H-Caff-Rha-Glc]⁻ m/z 315.1 frag3->ion3

Figure 5: Proposed fragmentation pathway of Echinacoside.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the unambiguous identification and quantification of glycosides in complex plant matrices. The protocols and data presented here provide a robust framework for the analysis of "this compound" from Digitalis purpurea and the major glycosidic constituents of Echinacea purpurea. These methods are essential for ensuring the quality, safety, and efficacy of herbal medicines and for advancing research in natural product chemistry.

References

Application Notes and Protocols for Determining the Efficacy of Purpurea Glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurea glycoside A is a cardiac glycoside isolated from the leaves of Digitalis purpurea (purple foxglove).[1] Traditionally known for its cardiotonic properties, recent research has unveiled its potential in other therapeutic areas, including cancer and inflammation. These application notes provide a comprehensive overview of in vitro assays to determine the cytotoxic, anti-inflammatory, and antioxidant efficacy of this compound. Detailed protocols for key experiments are provided to facilitate the evaluation of this compound in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound based on available literature.

Table 1: Cytotoxicity of this compound
Cell Line IC50 Value (µM)
Renal Adenocarcinoma (ACHN)0.14 ± 0.02
Normal Renal Cells (HK-2)0.31 ± 0.03
Table 2: Anti-inflammatory Activity of this compound
Assay Result
LPS-induced iNOS mRNA expression in RAW264.7 macrophagesComplete inhibition at 100 µM
Table 3: Antioxidant Activity of Digitalis purpurea Methanolic Extract
Assay Result
DPPH Radical Scavenging Activity (1 mg/ml extract)94.25% inhibition[1]
Note: Specific IC50 value for this compound is not readily available in the reviewed literature. The provided protocol can be used for its determination.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells in a 96-well format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • This compound

  • Target cancer cell line (e.g., ACHN) and a normal cell line (e.g., HK-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (517 nm wavelength)

Procedure:

  • Preparation of Solutions:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color. Store in the dark.

    • Sample Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a series of dilutions of ascorbic acid in methanol with the same concentration range as the sample.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or positive control dilutions.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)

This protocol provides a general framework for assessing the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway. Commercial COX-2 inhibitor screening kits are widely available and provide specific reagents and detailed instructions.

General Principle: The assay typically involves incubating the COX-2 enzyme with its substrate (arachidonic acid) in the presence and absence of the test compound (this compound). The product of the enzymatic reaction (e.g., Prostaglandin E2) is then quantified, usually through an ELISA-based method. A reduction in the product formation in the presence of the compound indicates inhibition.

General Procedure (using a commercial kit):

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid substrate, and detection antibodies, according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare a series of dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions or controls.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate the plate for the time and at the temperature specified in the kit protocol.

  • Detection:

    • Stop the enzymatic reaction.

    • Perform the detection steps as outlined in the kit manual, which typically involve adding antibodies and a substrate to generate a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump. However, its biological effects extend beyond this mechanism and involve the modulation of various intracellular signaling pathways.

Na+/K+-ATPase Inhibition and Downstream Effects

The primary mechanism of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located on the cell membrane. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. This increase in calcium is responsible for the cardiotonic effects.

Na_K_ATPase_Inhibition PGA This compound Pump Na+/K+-ATPase PGA->Pump Inhibits Na_in Intracellular Na+ Pump->Na_in Increases NCX Na+/Ca2+ Exchanger Na_in->NCX Activates Ca_in Intracellular Ca2+ Effects Cardiotonic Effects Ca_in->Effects NCX->Ca_in Increases

Caption: Inhibition of Na+/K+-ATPase by this compound.

Anti-inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS), a key pro-inflammatory enzyme. This inhibition is mediated through the suppression of the Activator Protein-1 (AP-1) transcription factor, while it does not significantly affect the NF-κB pathway.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 AP1 AP-1 TLR4->AP1 Activates NFkB NF-κB TLR4->NFkB Activates PGA This compound PGA->AP1 Inhibits iNOS_gene iNOS Gene AP1->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Inflammation Inflammation iNOS_protein->Inflammation

Caption: Anti-inflammatory mechanism of this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Cardiac glycosides can activate the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This pathway is often dysregulated in cancer. The activation of the MAPK pathway by cardiac glycosides can contribute to their anti-cancer effects. One study on a compound from Digitalis purpurea showed inhibition of JNK and ERK activation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription JNK->Transcription p38->Transcription CellResponse Cellular Response (Proliferation, Apoptosis) Transcription->CellResponse PGA This compound PGA->ERK Inhibits PGA->JNK Inhibits

Caption: Potential modulation of the MAPK pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

experimental_workflow start Start: this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) start->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, iNOS) start->anti_inflammatory data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis mechanism Mechanism of Action Studies (Western Blot, PCR for signaling pathways) data_analysis->mechanism conclusion Conclusion on Efficacy mechanism->conclusion

Caption: General workflow for in vitro efficacy testing.

References

Application Notes and Protocols for the Experimental Use of Purpurea Glycoside A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurea glycoside A, a cardenolide glycoside isolated from Digitalis purpurea, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound in an in vitro cancer research setting. The methodologies outlined below are based on established techniques for evaluating cytotoxicity, apoptosis, and cell cycle arrest.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound and related compounds on different cancer cell lines.

Table 1: Cytotoxicity of this compound and a Related Cardenolide

CompoundCell LineCell TypeIC50 (µM)Reference
This compound ACHNHuman renal adenocarcinoma0.14 ± 0.02[1]
HK-2Normal human renal proximal tubule0.31 ± 0.03[1]
GlucodigifucosideACHNHuman renal adenocarcinoma0.06 ± 0.01[1]
HK-2Normal human renal proximal tubule0.36 ± 0.04[1]

Table 2: Cytotoxicity of Other Cardenolides from Digitalis purpurea

CompoundCell LineCell TypeIC50 (µM)Reference
GitoxinTK-10Human renal adenocarcinoma0.13 - 2.8[2][3][4]
GitoxigeninTK-10Human renal adenocarcinoma0.13 - 2.8[2][3][4]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

This compound, like other cardiac glycosides, is known to induce cell cycle arrest and apoptosis in cancer cells. A key mechanism implicated in this process is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21/Cip1.[1] This leads to a halt in cell cycle progression, typically at the G1 phase, preventing the cell from entering the S phase and replicating its DNA.

Signaling Pathway

The induction of p21/Cip1 by this compound can inhibit the activity of cyclin E/CDK2 complexes. This inhibition prevents the phosphorylation of target proteins required for the G1/S transition, leading to cell cycle arrest. Prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway.

Purpurea_Glycoside_A_Signaling cluster_0 Cellular Processes PGA This compound Cell Cancer Cell PGA->Cell p21 p21/Cip1 Upregulation Cell->p21 CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibition Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound inducing G1 cell cycle arrest and apoptosis.

Experimental Protocols

Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[5][6]

Materials:

  • 96-well plates

  • Cancer cell lines of interest (e.g., ACHN, HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

  • Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

SRB_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Purpurea glycoside A incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 fix_cells Fix with TCA incubate2->fix_cells wash1 Wash with water fix_cells->wash1 stain_cells Stain with SRB wash1->stain_cells wash2 Wash with acetic acid stain_cells->wash2 dissolve_dye Dissolve dye with Tris base wash2->dissolve_dye read_absorbance Read absorbance at 510 nm dissolve_dye->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Western Blot Analysis for Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression levels of p21, CDK2, and Cyclin E.[7][8][9]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-CDK2, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[10][11][12][13][14]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_cells Harvest and wash cells seed_and_treat->harvest_cells fix_cells Fix with cold ethanol harvest_cells->fix_cells wash_cells Wash fixed cells fix_cells->wash_cells stain_cells Stain with Propidium Iodide wash_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry data_analysis Determine cell cycle distribution flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the anticancer properties of this compound. Researchers can adapt these methodologies to their specific cancer cell lines of interest to further elucidate the mechanisms of action and therapeutic potential of this natural compound. Consistent and reproducible data can be generated by carefully following these detailed protocols.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of Purpurea Glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Purpurea glycoside A.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Question: We are experiencing low yields of this compound after the initial extraction from Digitalis purpurea leaves. What are the potential causes and solutions?

Answer:

Low extraction yield is a frequent challenge in natural product purification. Several factors in your extraction protocol could be contributing to this issue. Consider the following:

  • Plant Material Quality and Handling: The concentration of cardiac glycosides in Digitalis purpurea varies with the plant's developmental stage and environmental conditions. Glycoside content is typically highest in the second-year leaves harvested during the flowering phase.[1] Improper drying and storage can lead to enzymatic degradation of the target glycoside.

  • Solvent Selection: The choice of extraction solvent is critical. Ethanol and methanol, often in aqueous solutions, are commonly used for extracting cardiac glycosides.[1] The polarity of the solvent mixture should be optimized to maximize the extraction of this compound while minimizing the co-extraction of unwanted compounds.

  • Extraction Method and Parameters: High temperatures can increase solubility but may also lead to the degradation of thermolabile glycosides.[1] The duration of extraction and the solid-to-liquid ratio must be optimized to ensure complete extraction without causing degradation.[1] For large-scale operations, methods like percolation or maceration with mechanical stirring are common.

Troubleshooting Steps:

  • Verify Plant Material: Ensure you are using high-quality, properly identified Digitalis purpurea leaves, harvested at the optimal time.

  • Optimize Solvent System: Experiment with different ethanol-water or methanol-water ratios to find the optimal solvent for your specific biomass.

  • Control Extraction Conditions: Maintain a consistent and optimized temperature and extraction time. For large batches, ensure adequate agitation to maximize solvent-biomass contact.

  • Consider Advanced Extraction Techniques: For pilot-scale or specialized manufacturing, explore techniques like ultrasonic-assisted or microwave-assisted extraction, which can improve efficiency.[2][3]

Question: During our chromatographic purification, we are struggling to separate this compound from other closely related cardiac glycosides, particularly Purpurea glycoside B. How can we improve the resolution?

Answer:

The co-elution of structurally similar glycosides is a primary challenge in the purification of this compound. Improving resolution requires a multi-faceted approach focusing on your chromatographic techniques.

  • Chromatographic Method Selection: While column chromatography with silica gel is a standard initial step, achieving high purity often necessitates more advanced techniques.[1] High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) offer superior resolving power for complex mixtures of similar compounds.

  • Stationary and Mobile Phase Optimization: For HPLC, reversed-phase columns (e.g., C18) are effective.[1] The mobile phase composition, typically a mixture of water, acetonitrile, and/or methanol, is a critical parameter to adjust for optimal separation.[4] Gradient elution is generally more effective than isocratic elution for separating complex mixtures.

  • Loading Capacity: Overloading the column is a common cause of poor separation. It is crucial to determine the optimal sample load for your column size to maintain resolution.

Troubleshooting Steps:

  • Implement Multi-Step Purification: A single chromatographic step is rarely sufficient for large-scale purification. A typical sequence involves initial fractionation by column chromatography followed by polishing steps using preparative HPLC or CCC.

  • Develop a Gradient Elution Method: For HPLC, systematically vary the gradient profile of your mobile phase to maximize the separation between this compound and co-eluting impurities.

  • Scout for Optimal Stationary Phases: If resolution on a C18 column is insufficient, consider other stationary phase chemistries.

  • Evaluate Counter-Current Chromatography: CCC is a liquid-liquid separation technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption and degradation of the sample. It is particularly well-suited for separating polar compounds like glycosides.

Question: We are observing degradation of this compound during the purification process. What measures can we take to improve its stability?

Answer:

Cardiac glycosides can be sensitive to heat, pH extremes, and enzymatic activity, leading to degradation.

  • Temperature Control: Elevated temperatures during extraction, solvent evaporation, and chromatography can lead to the hydrolysis of the glycosidic bonds.

  • pH Stability: Both acidic and basic conditions can catalyze the degradation of this compound. It is important to maintain a near-neutral pH throughout the purification process unless a specific pH is required for a particular separation step.

  • Enzymatic Degradation: The plant material itself contains enzymes that can degrade the glycosides once the plant cells are disrupted.

Troubleshooting Steps:

  • Maintain Low Temperatures: Where possible, conduct extraction and purification steps at controlled, cool temperatures. Use vacuum evaporation at low temperatures to concentrate solutions.

  • Buffer Solutions: Use buffered mobile phases in chromatography to maintain a stable pH.

  • Rapid Processing: Minimize the time between extraction and the initial purification steps to reduce the opportunity for enzymatic degradation.

  • Proper Storage of Intermediates: If the purification process involves hold steps, store intermediate fractions at low temperatures, protected from light and air.

Frequently Asked Questions (FAQs)

What are the main impurities to expect during the purification of this compound?

The primary impurities are other cardiac glycosides naturally present in Digitalis purpurea. These include Purpurea glycoside B, digitoxin, gitoxin, and gitaloxin, as well as their corresponding primary glycosides.[5] Degradation products from the hydrolysis of the sugar moieties or modifications to the steroid core can also be present.

What is a typical yield of this compound from Digitalis purpurea leaves?

The yield can vary significantly based on the plant material and extraction/purification methods. However, literature suggests that the amount of this compound can be in the range of 50-100 µg per 100 mg of dry leaf powder.[6]

What analytical techniques are recommended for monitoring the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 220 nm) is the standard method for quantifying this compound and other cardiac glycosides.[4] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of fractions during column chromatography.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase ExampleScaleAdvantagesDisadvantages
Column Chromatography Silica GelGradient of Chloroform-MethanolLargeLow cost, good for initial fractionationLower resolution, potential for sample degradation
Preparative HPLC C18-bonded SilicaAcetonitrile-Methanol-Water gradient[4]Medium to LargeHigh resolution, automatedHigher cost, potential for column overloading
Counter-Current Chromatography Liquid-liquid (no solid support)Biphasic solvent system (e.g., Ethyl acetate-Ethanol-Water)Medium to LargeNo irreversible adsorption, good for polar compoundsCan be less straightforward to scale up

Experimental Protocols

Protocol 1: Large-Scale Extraction of Cardiac Glycosides from Digitalis purpurea

  • Milling: Mill dried Digitalis purpurea leaves to a coarse powder.

  • Extraction: Load the powdered material into a large-scale percolator or a jacketed extraction vessel with a mechanical stirrer. Add a 70% ethanol in water solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Maceration/Percolation: If using a stirred vessel, agitate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 12 hours). If using a percolator, allow the solvent to slowly pass through the biomass.

  • Filtration: Filter the resulting miscella to remove the plant debris.

  • Concentration: Concentrate the extract under vacuum at a temperature not exceeding 50°C to remove the ethanol. The resulting aqueous concentrate is ready for initial purification.

Protocol 2: Initial Purification by Column Chromatography

  • Column Packing: Prepare a large-diameter glass or stainless-steel column packed with silica gel 60. Equilibrate the column with a non-polar solvent like chloroform.

  • Sample Loading: Adsorb the concentrated aqueous extract onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with chloroform and gradually increase the polarity by adding methanol in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound. Pool the relevant fractions.

Protocol 3: High-Purity Polishing by Preparative HPLC

  • Sample Preparation: Concentrate the pooled fractions from the column chromatography step and dissolve the residue in the initial mobile phase for HPLC.

  • Column and Mobile Phase: Use a preparative C18 HPLC column. The mobile phase can be a gradient of acetonitrile and water.

  • Method Development: Develop a gradient elution method on an analytical scale first to determine the optimal separation conditions.

  • Scaling Up: Scale the method to the preparative column, adjusting the flow rate and gradient time proportionally to the column volume.

  • Fraction Collection: Use an automated fraction collector triggered by UV detection to collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected high-purity fraction by analytical HPLC to confirm its purity.

  • Final Formulation: Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow start Dried Digitalis purpurea Leaves extraction Large-Scale Extraction (70% Ethanol) start->extraction concentration1 Vacuum Concentration extraction->concentration1 column_chrom Silica Gel Column Chromatography (Initial Purification) concentration1->column_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis pooling Pooling of Purpurea Glycoside A Fractions fraction_analysis->pooling concentration2 Vacuum Concentration pooling->concentration2 prep_hplc Preparative HPLC (High-Purity Polishing) concentration2->prep_hplc final_analysis Purity Analysis (HPLC) prep_hplc->final_analysis end Purified this compound final_analysis->end

Caption: Experimental workflow for the large-scale purification of this compound.

troubleshooting_logic cluster_extraction Extraction Stage cluster_purification Purification Stage cluster_stability Stability Issues start Low Yield or Purity Issue plant_material Check Plant Material Quality (Harvest time, drying) start->plant_material Low Yield solvent Optimize Extraction Solvent (Ethanol/Water ratio) start->solvent Low Yield conditions Control Extraction Conditions (Temp, Time, Agitation) start->conditions Low Yield column_overload Check Column Loading start->column_overload Poor Separation gradient Optimize Elution Gradient start->gradient Poor Separation method Consider Alternative Methods (e.g., CCC) start->method Poor Separation temperature Reduce Process Temperature start->temperature Degradation ph Maintain Neutral pH start->ph Degradation time Minimize Processing Time start->time Degradation

Caption: Troubleshooting logic for this compound purification.

References

troubleshooting peak tailing in HPLC analysis of Purpurea glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Purpurea glycoside A, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2] An ideal chromatographic peak should be symmetrical, but tailing results in an asymmetrical peak with a trailing edge that extends longer than the leading edge.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of this compound.

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing in the HPLC analysis of this compound can stem from several factors, broadly categorized into column-related issues, mobile phase composition, and instrumental setup. A logical, step-by-step approach is the best way to troubleshoot this issue.[3]

Column-Related Issues

Secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing.[3][4]

  • Silanol Interactions: Uncapped, acidic silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on this compound, leading to tailing.[1][5][6] This is especially prominent at mid-range pH where silanols are ionized.[1]

    • Solution:

      • Use an End-Capped Column: Employ a column that has been "end-capped" to block a significant portion of the residual silanol groups.[1][4]

      • Consider Alternative Stationary Phases: Non-silica based columns, such as those with organic polymer or zirconia supports, can eliminate silanol interactions. Hybrid stationary phases that combine silica and organosiloxane materials also offer reduced silanol activity.[5]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2]

    • Solution:

      • Implement a Column Washing Procedure: Flush the column with a strong solvent to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter.[7]

      • Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.[2]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[1][8]

    • Solution:

      • Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was likely overloaded.[1]

      • Decrease Injection Volume: A general guideline is to keep the injection volume to less than 5% of the column volume.[2]

Mobile Phase Composition

The mobile phase plays a critical role in controlling peak shape.

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the silanol groups on the column and the acidic or basic moieties of this compound.[9][10]

    • Solution:

      • Adjust pH: For acidic compounds like some glycosides, lowering the mobile phase pH to around 2.5-3 can suppress the ionization of silanol groups, thereby minimizing secondary interactions and reducing tailing.[3][5] It is recommended to set the mobile phase pH at least two units away from the analyte's pKa.[11][12]

      • Use Buffers: Incorporate a buffer into the mobile phase to maintain a stable pH.[1][9] Increasing the buffer concentration (e.g., >20 mM) can also help mask residual silanol interactions.[3]

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte may interact more with the stationary phase, leading to broader, tailing peaks.[10]

    • Solution:

      • Increase Organic Modifier Concentration: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to achieve a more optimal elution.[2]

Instrumental Setup

The configuration of your HPLC system can contribute to peak asymmetry.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector cell, can cause band broadening and peak tailing.[2][9]

    • Solution:

      • Minimize Tubing Length and Diameter: Use shorter tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[2][9]

      • Check Fittings: Ensure all fittings are properly connected and there are no leaks.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Potential Systemic Issue: - Column Overload - Extra-column Volume - Column Contamination/Void check_all_peaks->system_issue all_peaks_tail analyte_specific_issue Potential Analyte-Specific Issue: - Silanol Interactions - Mobile Phase pH - Chelation check_all_peaks->analyte_specific_issue one_peak_tails all_peaks_tail YES reduce_conc Reduce Sample Concentration/ Injection Volume system_issue->reduce_conc check_tubing Check Tubing and Connections for Dead Volume reduce_conc->check_tubing wash_column Wash or Replace Column check_tubing->wash_column end Peak Shape Improved wash_column->end one_peak_tails NO adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3) analyte_specific_issue->adjust_ph use_endcapped Use End-Capped or High Purity Silica Column adjust_ph->use_endcapped add_chelator Consider Adding EDTA to Mobile Phase use_endcapped->add_chelator add_chelator->end

References

Technical Support Center: Optimization of Mobile Phase for Purpurea Glycoside A Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the chromatographic analysis of Purpurea glycoside A. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phases for the HPLC analysis of this compound?

A common starting point for reversed-phase HPLC analysis of this compound and related cardiac glycosides is a mixture of water, acetonitrile, and/or methanol.[1][2][3] The specific ratios can be adjusted to optimize the separation. For example, a mobile phase consisting of 10% acetonitrile, 60% methanol, and 30% water has been used for the quantification of cardiac glycosides in Digitalis purpurea.[2] Another study utilized an acetonitrile-methanol-water mixture in an 8:30:43 ratio for the separation of strospeside, a related glycoside.[1]

Q2: How can I improve the peak shape and resolution of this compound?

Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common challenges. To address these, consider the following:

  • Adjusting Mobile Phase Polarity: The polarity of the mobile phase is a critical factor.[3] By systematically varying the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase, you can modulate the retention time and improve the separation of closely eluting compounds.[3]

  • pH Modification: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can significantly improve peak sharpness and resolution, especially for ionizable compounds. Modifying the pH can alter the ionization state of the analyte and any interacting silanol groups on the stationary phase, leading to better peak symmetry.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be highly effective for complex samples containing compounds with a wide range of polarities.[3][4] This technique can lead to sharper peaks and better overall resolution.[3]

Q3: My retention times for this compound are inconsistent. What could be the cause?

Fluctuations in retention time can be attributed to several factors related to the mobile phase:

  • Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses. Insufficient equilibration can lead to drifting retention times.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the composition and affect retention times. Always prepare fresh mobile phase and keep solvent bottles capped.

  • Temperature Fluctuations: Column temperature can influence retention. Using a column oven to maintain a constant temperature can help ensure reproducibility.

  • Column Fouling: Over time, the column can become contaminated with strongly retained sample components, leading to changes in retention and peak shape.[5] Implementing a proper column washing procedure after each analytical run is crucial to prevent this.[5]

Q4: Can I use Thin-Layer Chromatography (TLC) for mobile phase scouting for this compound?

Yes, TLC is a valuable and cost-effective technique for quickly screening different solvent systems to find a suitable mobile phase for HPLC.[6][7] A mobile phase that provides good separation of spots on a TLC plate is often a good starting point for HPLC method development. For instance, a mobile phase of ethyl acetate:methanol:water (8.0:1.5:1.0, v/v/v) has been shown to be effective for the HPTLC separation of digitoxin, a related cardiac glycoside.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Resolution Mobile phase is too strong or too weak.Adjust the ratio of organic solvent to aqueous phase. A weaker mobile phase (less organic) will increase retention and may improve the separation of early eluting peaks. A stronger mobile phase (more organic) will decrease retention.
Inappropriate solvent choice.Try switching from methanol to acetonitrile or vice versa. Acetonitrile generally has a lower viscosity and can provide different selectivity.[4]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent, like an acid (e.g., 0.1% formic acid), to the mobile phase to minimize unwanted interactions.
pH of the mobile phase is inappropriate for the analyte.Adjust the pH of the mobile phase. For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH may be necessary.[4]
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.
High Backpressure Blockage in the system.Filter the mobile phase and samples to remove any particulate matter.
Precipitated buffer in the mobile phase.Ensure the buffer is completely dissolved in the mobile phase. Avoid using high concentrations of buffers with high percentages of organic solvent.
Ghost Peaks Contaminants in the mobile phase or system.Use high-purity (HPLC-grade) solvents and freshly prepared mobile phase. Flush the system thoroughly.

Data Presentation: Mobile Phase Compositions

The following table summarizes various mobile phase compositions that have been successfully used for the chromatographic analysis of this compound and related cardiac glycosides.

Analyte(s) Chromatographic Technique Stationary Phase Mobile Phase Composition Detection Reference
Secondary cardiac glycosides (trisdigitoxosides)HPLCOctylsilyl bonded silicaAcetonitrile:Methanol:Water (4:4:5)UV (220 nm)[1]
StrospesideHPLCOctylsilyl bonded silicaAcetonitrile:Methanol:Water (8:30:43)UV (220 nm)[1]
Digoxin and DigitoxinHPLCNot specifiedAcetonitrile:Methanol:Water (10:60:30)UV (220 nm)[2]
DigitoxinHPTLCSilica gel 60 F254Ethyl acetate:Methanol:Water (8.0:1.5:1.0)UV (219 nm)[8]
Cardiac GlycosidesReversed-Phase HPLCC18Acetonitrile-water with pH modifiers (e.g., formic or phosphoric acid)UV or Fluorescence

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Cardiac Glycosides

This protocol is a general guideline based on established methods for the analysis of cardiac glycosides.[1][2]

  • Sample Preparation:

    • Extract the dried and powdered plant material (e.g., Digitalis purpurea leaves) with a suitable solvent such as an ethanol-chloroform mixture (2:1) or 70% ethanol.[1][6][9]

    • Employ a clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering substances.[6]

    • Dissolve the final extract in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or C8 (octylsilyl), is commonly used.[1]

    • Mobile Phase: Prepare the desired mobile phase using HPLC-grade solvents (e.g., acetonitrile, methanol, and water). Filter and degas the mobile phase before use.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) using a column oven.

    • Injection Volume: Inject an appropriate volume of the sample (e.g., 5-20 µL).

    • Detection: Monitor the eluent using a UV detector at a wavelength of approximately 220 nm.[1][2]

  • Quantitation:

    • Quantitation can be performed using an internal standard method.[1][10]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the optimization of the mobile phase for this compound chromatography.

MobilePhaseTroubleshooting cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions cluster_end End Start Initial Chromatographic Run Problem Identify Issue: - Poor Resolution - Peak Tailing/Fronting - Inconsistent Retention Start->Problem PoorResolution Poor Resolution Problem->PoorResolution Resolution PeakShape Peak Tailing/ Fronting Problem->PeakShape Peak Shape RetentionTime Inconsistent Retention Time Problem->RetentionTime Retention AdjustRatio Adjust Organic: Aqueous Ratio PoorResolution->AdjustRatio ChangeSolvent Change Organic Solvent (MeOH/ACN) PoorResolution->ChangeSolvent Gradient Implement Gradient Elution PoorResolution->Gradient PeakShape->AdjustRatio ModifypH Modify pH (e.g., add Formic Acid) PeakShape->ModifypH CheckEquilibration Check Column Equilibration RetentionTime->CheckEquilibration PrepareFresh Prepare Fresh Mobile Phase RetentionTime->PrepareFresh End Optimized Method AdjustRatio->End ChangeSolvent->End ModifypH->End CheckEquilibration->End PrepareFresh->End Gradient->End

Caption: Troubleshooting workflow for mobile phase optimization.

References

addressing solubility issues of Purpurea glycoside A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Purpurea glycoside A in aqueous solutions.

Troubleshooting Guide

Researchers often face difficulties in dissolving this compound, a cardiac glycoside, in aqueous solutions for in vitro and in vivo studies. This guide provides a systematic approach to addressing these solubility issues.

Problem: Precipitate forms when dissolving this compound in an aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound has limited solubility in water. The solubility of a related cardiac glycoside, digoxin, is approximately 64.8 mg/L (0.065 mg/mL) at 25°C[1]. It is crucial to work within this solubility limit.

  • Improper Solvent Selection: Direct dissolution in aqueous buffers is often challenging.

    • Recommended Action: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

  • Suboptimal pH: The pH of the solution can influence the solubility of glycosides.

    • Recommended Action: Empirically test a range of pH values for your aqueous buffer (e.g., pH 5.0, 7.4, 9.0) to determine the optimal pH for solubility.

Quantitative Solubility Data for Common Solvents

SolventSolubilityRemarks
WaterVery Low (~0.065 mg/mL)Based on data for digoxin[1].
EthanolSoluble in dilute ethanolCardiac glycosides are generally soluble in aqueous alcohol solutions.
DMSOSolubleA common solvent for preparing stock solutions of cardiac glycosides[2][3].
ChloroformSolubleThe aglycone moiety of cardiac glycosides contributes to solubility in chloroform.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound[2][3]. Ethanol can also be used. When preparing for cell-based assays, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO).

Q2: My compound precipitates out of solution even when I use a co-solvent. What can I do?

A2: If precipitation persists, consider the following advanced formulation strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Preparation of Solid Dispersions: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, which can improve the dissolution rate and solubility.

Q3: How does the structure of this compound affect its solubility?

A3: this compound is a glycoside, meaning it has a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). The sugar portion increases its polarity and contributes to its slight solubility in water. The steroidal aglycone is non-polar and contributes to its solubility in organic solvents like chloroform.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a minimal amount of 100% DMSO to the powder.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed vial, protected from light.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

  • Co-dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable organic solvent (e.g., a mixture of ethanol and dichloromethane).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped and milled into a fine powder for dissolution studies.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at a controlled temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Remove the organic solvent by evaporation.

  • The resulting aqueous solution containing the inclusion complex can be used directly or lyophilized to obtain a solid powder.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Addressing Solubility Issues

experimental_workflow start Start: this compound (Poorly soluble powder) stock_solution Prepare Stock Solution (e.g., in DMSO) start->stock_solution dilution Dilute into Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation success Success: Homogeneous Solution precipitation->success No troubleshoot Troubleshoot precipitation->troubleshoot Yes ph_optimization pH Optimization troubleshoot->ph_optimization cosolvent Co-solvent System troubleshoot->cosolvent advanced Advanced Formulation troubleshoot->advanced cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion

Caption: A logical workflow for systematically addressing the solubility challenges of this compound.

Signaling Pathway of this compound Action

signaling_pathway PGA This compound NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) PGA->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_exchanger Reduces Gradient for Ca_in Increased Intracellular Ca2+ NaCa_exchanger->Ca_in Decreased Ca2+ Efflux SR Sarcoplasmic Reticulum (SR) Ca_in->SR Ca_release Ca2+ Release from SR SR->Ca_release Contraction Increased Cardiac Muscle Contraction Ca_release->Contraction Induces

Caption: The mechanism of action of this compound, leading to increased cardiac contractility.

References

refining cell-based assay protocols for consistent Purpurea glycoside A results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Purpurea glycoside A in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Cytotoxicity/Cell Viability Assay Results

  • Question: My IC50 values for this compound fluctuate significantly between experiments. What could be the cause?

    • Answer: High variability in IC50 values is a common issue. Several factors can contribute to this:

      • Cell Density: Inconsistent cell seeding density is a primary source of variability. Ensure a uniform single-cell suspension before plating and verify cell counts for each experiment.

      • Serum Concentration: Components in serum can bind to this compound, affecting its bioavailability. Use a consistent serum batch and concentration for all assays. Consider reducing serum concentration during treatment, but validate that this does not impact cell health.

      • Compound Stability: this compound, like other glycosides, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

      • Incubation Time: The duration of compound exposure can significantly impact results. Optimize and strictly adhere to the determined incubation time.

      • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile media or PBS instead.

Issue 2: Unexpected or No Cellular Response to this compound

  • Question: I am not observing the expected cytotoxic or biological effects of this compound on my cells. Why might this be happening?

    • Answer: A lack of response can be due to several factors related to the compound, the cells, or the assay itself:

      • Compound Potency: Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a reference cell line with a known response.

      • Cell Line Sensitivity: Not all cell lines are equally sensitive to cardiac glycosides. The expression level of the Na+/K+-ATPase α-subunit, the primary target, can vary between cell types. Consider using a positive control compound known to be effective in your chosen cell line.

      • Assay Interference: Some assay reagents can interfere with the compound or be affected by its properties. For example, in colorimetric assays like MTT, the compound might interfere with the formazan product formation. Run appropriate controls, including the compound in cell-free media with the assay reagent, to check for interference.

      • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.

Issue 3: Difficulty in Reproducing Apoptosis Assay Results

  • Question: My apoptosis assay results with this compound are inconsistent. How can I improve reproducibility?

    • Answer: Apoptosis assays can be sensitive and require careful execution:

      • Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after treatment is critical. Perform a time-course experiment to identify the optimal window for detecting early and late apoptotic events.

      • Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive results in assays like Annexin V/Propidium Iodide staining. Handle cells gently throughout the protocol.

      • Reagent Quality: Ensure that apoptosis detection reagents are stored correctly and are not expired.

      • Distinguishing Apoptosis from Necrosis: At high concentrations, this compound may induce necrosis. Use a method that can differentiate between apoptotic and necrotic cell death, such as dual staining with Annexin V and a viability dye.

Frequently Asked Questions (FAQs)

General

  • What is the primary mechanism of action of this compound?

    • This compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[2] This increase in intracellular calcium is responsible for the positive inotropic effects in cardiac muscle and contributes to its cytotoxic effects in cancer cells.

  • How should I prepare and store this compound?

    • This compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, dilute the stock solution to the final working concentration in the cell culture medium.

Assay Specific

  • Which cell viability assay is best for this compound?

    • Several assays can be used, including MTT, MTS, and resazurin-based assays. However, it is crucial to perform validation experiments to ensure the compound does not interfere with the assay chemistry. A direct cell counting method (e.g., using a hemocytometer with trypan blue exclusion) can be used as a gold standard for comparison.

  • Can serum in the culture medium affect the results?

    • Yes, proteins in the serum can bind to this compound, reducing its effective concentration. It is recommended to use a consistent source and percentage of serum across all experiments. For some assays, a serum-free or reduced-serum medium may be used during the treatment period, provided it does not compromise cell viability.

  • At what confluence should I treat my cells with this compound?

    • The optimal cell confluence for treatment depends on the cell line and the duration of the assay. Generally, a confluence of 50-70% at the time of treatment is recommended to ensure cells are in a logarithmic growth phase and have sufficient space to grow during the experiment.

Quantitative Data Summary

The following tables summarize representative quantitative data for cardiac glycosides in various cell-based assays. Note: Specific data for this compound is limited in the public domain. The data presented for cytotoxicity is for Digitoxin, a closely related cardiac glycoside, and should be considered as an illustrative example.

Table 1: Cytotoxicity of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3 - 33
A549Lung Carcinoma~40
MDA-MB-231Breast Adenocarcinoma~164

Data is illustrative and sourced from studies on Digitoxin and other cardiac glycosides.

Table 2: Na+/K+-ATPase Inhibition by Cardiac Glycosides

Cardiac GlycosideCell Line/TissueIC50
OuabainMDA-MB-23189 nM
DigoxinMDA-MB-231~164 nM
OuabainA54917 nM
DigoxinA54940 nM

This data demonstrates the potent inhibitory effect of cardiac glycosides on Na+/K+-ATPase activity.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Na+/K+-ATPase Activity Assay (Enzymatic Assay)

  • Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from your cells of interest.

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Treatment: Add different concentrations of this compound to the reaction mixture. Include a control with ouabain (a known Na+/K+-ATPase inhibitor) and a no-inhibitor control.

  • Enzyme Reaction: Initiate the reaction by adding the membrane preparation and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of inhibitor) and the ouabain-insensitive ATPase activity. Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).

3. Intracellular Calcium Measurement

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer.

  • Baseline Measurement: Wash the cells to remove excess dye and acquire baseline fluorescence images before adding the compound.

  • Compound Addition: Add this compound at the desired concentration to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals to monitor changes in intracellular calcium concentration over time.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Preparation treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation assay_readout Assay-Specific Readout incubation->assay_readout data_analysis Data Analysis (IC50 Calculation) assay_readout->data_analysis

Caption: General workflow for a cell-based assay with this compound.

signaling_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus pga This compound nka Na+/K+-ATPase pga->nka Inhibits src Src nka->src Activates na_ca_ex Na+/Ca2+ Exchanger nka->na_ca_ex ↑ Intracellular Na+ egfr EGFR src->egfr Transactivates ras Ras egfr->ras ca_increase ↑ Intracellular Ca2+ na_ca_ex->ca_increase Reverses mek MEK ras->mek mapk MAPK (ERK1/2) mek->mapk nfkb NF-κB mapk->nfkb gene_exp Gene Expression (Proliferation, Survival) nfkb->gene_exp

Caption: Signaling pathways activated by this compound.

References

overcoming matrix effects in LC-MS analysis of Purpurea glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Purpurea glycoside A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A2: Effective sample preparation is crucial for minimizing matrix effects.[1][4] The most common techniques for cardiac glycosides like this compound include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering compounds.[1][5][6] Oasis® HLB and MAX cartridges have been shown to be effective for cleaning up samples containing cardiac glycosides.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from the sample matrix based on its solubility.[1]

  • Protein Precipitation (PPT): This is a simpler method to remove proteins from biological samples, though it may be less effective at removing other matrix components compared to SPE or LLE.[1][4]

Q3: How do I choose the right internal standard for this compound quantification?

A3: The use of a suitable internal standard (IS) is critical to compensate for matrix effects and other variations during sample preparation and analysis.[7] The ideal choice is a stable isotope-labeled (SIL) version of this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction.[7] If a SIL IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

Q4: What are the typical LC-MS parameters for the analysis of this compound and related compounds?

A4: While method optimization is always necessary, here are some common starting points for the analysis of cardiac glycosides:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is frequently used.[3][6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium bicarbonate) is common.[3][6] The pH of the mobile phase can be critical and should be optimized.[8]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for cardiac glycosides.[5][9]

    • Detection: Adducts, such as ammonium ([M+NH4]+) or sodium ([M+Na]+), are often monitored for enhanced sensitivity and specificity.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on overcoming matrix effects.

Symptom Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Ion Suppression 1. Significant Matrix Effects: Co-eluting matrix components are suppressing the ionization of this compound.[1][10] 2. Suboptimal Sample Preparation: Inadequate removal of interfering substances.[4] 3. Inefficient Ionization: Incorrect ESI source parameters or mobile phase composition.[10]1. Improve Sample Preparation: Implement a more rigorous cleanup method such as SPE or LLE.[1][5][6] Consider using a different SPE sorbent (e.g., Oasis® MAX for herbal matrices).[6] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.[1] 3. Modify MS Parameters: Optimize ESI source settings (e.g., capillary voltage, gas flow, temperature).[8] Consider monitoring different adducts ([M+NH4]+, [M+Na]+) for better signal.[5][6] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1]
Poor Reproducibility / High Variability 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.[3] 2. Inadequate Internal Standard Correction: The chosen internal standard is not effectively compensating for variability. 3. Sample Preparation Variability: Inconsistent recovery during the extraction process.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[7] 2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples and standards. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.[1]
Peak Tailing or Splitting 1. Column Contamination: Buildup of matrix components on the analytical column.[11] 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase.[4] 3. Secondary Interactions: Interaction of the analyte with active sites on the column.1. Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants.[4] 2. Match Injection Solvent: Dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[4] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Unexpected Peaks or High Background 1. Carryover: Residual analyte or matrix components from a previous injection.[11] 2. Contamination: Introduction of contaminants from solvents, vials, or the LC system itself.[8] 3. Matrix Interferences: Co-eluting matrix components that are detected by the mass spectrometer.1. Optimize Wash Solvents: Use a strong, appropriate wash solvent in the autosampler to effectively clean the injection needle and loop between injections. 2. Use High-Purity Solvents and Vials: Ensure all solvents are LC-MS grade and use clean vials to minimize contamination.[8] 3. Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method can reduce interfering peaks.[1][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Serum)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the plasma/serum sample (e.g., 0.5 mL) with 4% phosphoric acid (e.g., 0.5 mL) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the initial mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your validated sample preparation method. Spike the analytical standard of this compound into the final extract at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analytical standard of this compound into a blank matrix sample before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of cardiac glycosides in various matrices, which can serve as a benchmark for method development for this compound.

Parameter Digoxin Digitoxin Oleandrin Matrix Reference
Limit of Quantification (LOQ) 0.08 ng/mL0.1 ng/mL (in blood)0.25 ng/mLPlasma/Blood[7]
Recovery 92-106%--Plasma[7]
Matrix Effect 104-117%--Blood[7]

Visualizations

Experimental Workflow for Overcoming Matrix Effects

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting & Optimization start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction (SPE) start->spe lc LC Separation (e.g., C18 column) ppt->lc lle->lc spe->lc ms MS Detection (ESI+) lc->ms data Data Acquisition ms->data data_review Review Data for Suppression/Enhancement data->data_review matrix_effect Assess Matrix Effects (Post-Extraction Spike) chrom_opt Optimize Chromatography matrix_effect->chrom_opt is_addition Add Internal Standard (Stable Isotope-Labeled) is_addition->start Add IS early chrom_opt->is_addition data_review->matrix_effect

Caption: A typical workflow for LC-MS analysis, highlighting key stages for mitigating matrix effects.

Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response pga This compound nka Na+/K+-ATPase pga->nka Inhibition na_inc ↑ Intracellular Na+ nka->na_inc src Src Kinase nka->src Activation ncx Na+/Ca2+ Exchanger (Reversed) na_inc->ncx ca_inc ↑ Intracellular Ca2+ ncx->ca_inc inotropic Positive Inotropic Effect (Increased Contractility) ca_inc->inotropic egfr EGFR src->egfr Transactivation ras Ras/Raf/MEK/ERK Pathway egfr->ras nfkb NF-κB Activation ras->nfkb other Other Cellular Effects (e.g., Antiproliferative) nfkb->other

Caption: The signaling pathway initiated by this compound's inhibition of Na+/K+-ATPase.

References

stability testing of Purpurea glycoside A under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurea glycoside A. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

For short-term storage (days to weeks), this compound should be kept in a dry, dark place at a temperature between 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1][2]

Q2: What are the main degradation pathways for cardiac glycosides like this compound?

The primary degradation pathway for cardiac glycosides is hydrolysis, particularly under acidic conditions. This involves the sequential cleavage of the sugar moieties from the aglycone core. Other potential degradation pathways include oxidation and photodegradation.

Q3: How can I monitor the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound.[1][3] This method should be able to separate the intact drug from its degradation products.

Q4: What is a forced degradation study and why is it necessary?

A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its degradation.[4][5] This helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[4][5]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in solution.

  • Possible Cause: The pH of the solution may be too acidic. Cardiac glycosides are known to be susceptible to acid hydrolysis.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is acidic, consider using a buffer to maintain a more neutral pH (around 7).

    • If the experimental conditions require an acidic pH, be aware that degradation will be faster. Analyze samples at appropriate time points to capture the degradation kinetics.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram during a stability study.

  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to systematically generate and identify the degradation products.

    • Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to aid in their identification.

    • Ensure your HPLC method has adequate resolution to separate all degradation products from the parent compound and from each other.

Issue 3: Inconsistent stability results between different batches of this compound.

  • Possible Cause: There may be variations in the impurity profile or the physical properties (e.g., crystallinity) of different batches.

  • Troubleshooting Steps:

    • Characterize each batch thoroughly upon receipt, including purity analysis by HPLC and assessment of physical properties.

    • When initiating a stability study, use a single, well-characterized batch to ensure consistency.

    • If using different batches is unavoidable, perform a side-by-side comparison under the same stability conditions to understand any batch-to-batch variability.

Data on Stability of Related Cardiac Glycosides

The following tables provide representative data from forced degradation studies on digoxin and digitoxin, which are structurally similar to this compound. This data can be used as a guide for designing stability studies for this compound.

Table 1: Forced Degradation of Digoxin in Solution

Stress Condition (1 hour at 25°C)Remaining Digoxin (%)
0.1 M HCl (Acidic)85%[6]
0.1 M NaOH (Alkaline)59%[6]
3% H₂O₂ (Oxidative)104% (No significant degradation)[6]

Table 2: Hydrolysis of Digitoxin in Acidic Solution at 37°C

TimepHRemaining Digitoxin (%)
10 min138.6%[4]
60 min15.9%[4]
120 min284%[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cardiac Glycosides

This protocol provides a general framework for an HPLC method suitable for stability studies of this compound. Method optimization will be required.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a mixture of acetonitrile and water in a 30:70 (v/v) ratio, with a gradient to increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at room temperature. Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature. Sample and analyze as for acid hydrolysis.

  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature. Sample and analyze as for acid hydrolysis.

  • Thermal Degradation: Store solid this compound in an oven at a controlled temperature (e.g., 60°C). Sample at various time points and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber with a combination of UV and visible light). Protect a control sample from light. Sample and analyze both the exposed and control samples at various time points.

Visualizations

Chemical Degradation Pathway of a Cardiac Glycoside under Acidic Conditions

Purpurea_Glycoside_A This compound (Aglycone-Sugar-Sugar-Sugar) Intermediate_1 Intermediate 1 (Aglycone-Sugar-Sugar) Purpurea_Glycoside_A->Intermediate_1 + H₂O (Acid Hydrolysis) Sugar Sugar Intermediate_2 Intermediate 2 (Aglycone-Sugar) Intermediate_1->Intermediate_2 + H₂O (Acid Hydrolysis) Aglycone Aglycone Intermediate_2->Aglycone + H₂O (Acid Hydrolysis)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solution Prepare Solution of This compound Acid Acidic Stress (e.g., 0.1 M HCl) Prepare_Solution->Acid Base Basic Stress (e.g., 0.1 M NaOH) Prepare_Solution->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Prepare_Solution->Oxidative Thermal Thermal Stress (e.g., 60°C) Prepare_Solution->Thermal Photo Photolytic Stress (UV/Vis Light) Prepare_Solution->Photo HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Quantify Degradation) HPLC_Analysis->Data_Evaluation

References

minimizing degradation of Purpurea glycoside A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurea glycoside A. The information provided aims to help minimize degradation during the extraction process and ensure the integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a primary cardiac glycoside found in the leaves of Digitalis purpurea (foxglove). It is a precursor to the more commonly known and therapeutically used digitoxin. Degradation of this compound during extraction is a significant concern because it can lead to a lower yield of the desired compound and the formation of secondary glycosides or aglycones, which may have different activities and toxicities.

Q2: What are the main factors that cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound are:

  • Enzymatic Activity: The leaves of Digitalis purpurea contain endogenous enzymes, such as digilanidase, which can hydrolyze the glycosidic bonds of this compound. [1]* pH: Acidic conditions can lead to the hydrolysis of the glycosidic linkages, cleaving the sugar moieties from the steroid backbone.

  • Temperature: High temperatures can accelerate both enzymatic and acid-catalyzed degradation of the glycoside. [2] Q3: What are the degradation products of this compound?

The degradation of this compound typically proceeds through the sequential loss of its sugar units. The primary degradation pathway involves the enzymatic or acidic cleavage of the terminal glucose molecule to yield digitoxin . Further hydrolysis can then remove the three digitoxose sugar units, resulting in the aglycone, digitoxigenin .

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound Enzymatic degradation: Endogenous plant enzymes may be active during extraction.Heat inactivation: Briefly heat the plant material in boiling alcohol (e.g., ethanol or methanol) at the beginning of the extraction to denature the enzymes. Low-temperature extraction: Perform the extraction at a reduced temperature to minimize enzyme activity, although this may require longer extraction times.
Acid-catalyzed hydrolysis: The extraction solvent may be too acidic.pH control: Ensure the pH of the extraction solvent is neutral. If necessary, buffer the solvent. Avoid the use of strong acids during the initial extraction steps.
Thermal degradation: Excessive heat is being applied during extraction or solvent removal.Optimize temperature: Use the lowest effective temperature for extraction. For solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low.
Presence of significant amounts of digitoxin and other secondary glycosides Hydrolysis of this compound: This indicates that the primary glycoside is being degraded during the process.Review extraction protocol: Re-evaluate the extraction parameters, specifically temperature, pH, and extraction time. Shorter extraction times can help minimize degradation. [2]Use of appropriate solvents: Employing a solvent system like ethanol/chloroform (2:1) has been used in established protocols.
Inconsistent results between batches Variability in plant material: The concentration of this compound can vary depending on the age of the plant, harvesting time, and drying conditions. [2]Standardize plant material: Use plant material from the same source and harvest at a consistent growth stage. Ensure uniform drying procedures. Implement quality control: Use analytical techniques like HPLC to quantify the this compound content in the raw material before extraction. [3]

Data Presentation

ParameterConditionExpected Impact on this compound Stability
Temperature Low (e.g., 4-25 °C)Minimal degradation
Moderate (e.g., 25-50 °C)Increased rate of enzymatic and chemical degradation
High (e.g., >50 °C)Significant and rapid degradation
pH Acidic (pH < 5)Increased rate of acid-catalyzed hydrolysis, leading to loss of sugar moieties.
Neutral (pH 6-8)Generally more stable, but enzymatic degradation can still occur.
Alkaline (pH > 8)Potential for alkaline hydrolysis and other degradation reactions.

Experimental Protocols

1. General Extraction Protocol to Minimize Degradation

This protocol is a generalized procedure designed to reduce the degradation of this compound.

  • Plant Material Preparation:

    • Use dried and finely powdered leaves of Digitalis purpurea.

  • Enzyme Inactivation:

    • Immediately immerse the powdered leaves in boiling 70% ethanol for 15-20 minutes to denature degradative enzymes.

  • Extraction:

    • Cool the mixture to room temperature.

    • Perform extraction using a suitable solvent system, such as 70% ethanol or an ethanol/chloroform mixture (2:1), at room temperature with continuous stirring for a defined period (e.g., 24 hours). [1]* Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification:

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography.

2. Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be used to quantify the amount of this compound and its degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is often employed. The exact ratio may need to be optimized. For example, a mobile phase of 10% acetonitrile, 60% methanol, and 30% water has been used for cardiac glycoside analysis.

  • Detection: UV detection at a wavelength of 220 nm is suitable for cardiac glycosides.

  • Quantification: An internal or external standard method can be used for quantification. Lanatoside A can be used as an internal standard. [3]

Visualizations

experimental_workflow plant Dried & Powdered Digitalis purpurea Leaves inactivation Enzyme Inactivation (Boiling Ethanol) plant->inactivation extraction Solvent Extraction (e.g., 70% Ethanol) inactivation->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <40°C) filtration->concentration purification Purification (SPE / Column Chromatography) concentration->purification analysis HPLC Analysis purification->analysis final_product Purified This compound analysis->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_pathway pga This compound (Digitoxigenin + 3 Digitoxose + Glucose) digitoxin Digitoxin (Digitoxigenin + 3 Digitoxose) pga->digitoxin Enzymatic/Acid Hydrolysis glucose Glucose pga->glucose bisdigitoxoside Digitoxigenin bisdigitoxoside (Digitoxigenin + 2 Digitoxose) digitoxin->bisdigitoxoside Acid Hydrolysis digitoxose1 Digitoxose digitoxin->digitoxose1 monodigitoxoside Digitoxigenin monodigitoxoside (Digitoxigenin + 1 Digitoxose) bisdigitoxoside->monodigitoxoside Acid Hydrolysis digitoxose2 Digitoxose bisdigitoxoside->digitoxose2 digitoxigenin Digitoxigenin (Aglycone) monodigitoxoside->digitoxigenin Acid Hydrolysis digitoxose3 Digitoxose monodigitoxoside->digitoxose3

Caption: Degradation pathway of this compound via hydrolysis.

References

improving the resolution of Purpurea glycoside A from other cardiac glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation and resolution of Purpurea glycoside A from other cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from other cardiac glycosides?

A1: The most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1][2][3] HPLC, particularly reversed-phase HPLC with a C18 column, is widely used for its high resolution and sensitivity in quantifying digitalis glycosides.[4] TLC is a valuable technique for rapid screening and monitoring the purification process.[2][3][5]

Q2: Why is it challenging to separate this compound from other cardiac glycosides?

A2: The difficulty arises from the structural similarities between cardiac glycosides. For instance, digoxin and digitoxin differ by only a single hydroxyl group, making their separation challenging.[2] These slight differences in molecular structure lead to similar polarities and retention behaviors in chromatographic systems.

Q3: What type of HPLC column is best suited for this compound separation?

A3: C18 columns are frequently recommended for the separation of cardiac glycosides due to their ability to retain non-polar to moderately polar compounds.[4] High-efficiency columns with smaller particle sizes (e.g., 3 µm or 5 µm) can provide superior resolution for structurally similar glycosides.[4]

Q4: How can I detect and visualize cardiac glycosides after separation on a TLC plate?

A4: After development, spots can be visualized under UV light (254 nm and 366 nm).[6][7] For enhanced visualization, specific spray reagents can be used. A common reagent is a perchloric acid spray, followed by heating.[5] Another option is an anisaldehyde-sulfuric acid reagent.[6]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and other glycosides - Inappropriate mobile phase composition.- Column efficiency has degraded.- Flow rate is too high.- Optimize the mobile phase. Try varying the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. Adding buffers can also help control pH and improve separation.[4]- Replace the HPLC column.- Reduce the flow rate to allow for better equilibration and separation.
Peak tailing - Active sites on the stationary phase interacting with the analyte.- Column overload.- Add a competing base to the mobile phase (e.g., triethylamine) if basic compounds are present.- Inject a smaller sample volume or a more dilute sample.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration is insufficient.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each run.
Low signal intensity - Low concentration of the analyte.- Improper detector settings.- Concentrate the sample before injection.- Ensure the detector wavelength is set to the absorbance maximum of this compound (typically around 222 nm).[8]
TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots (low Rf values or streaking) - Inappropriate solvent system.- Sample overloading.- Adjust the polarity of the developing solvent. For cardiac glycosides, mixtures of ethyl acetate, methanol, and water are often effective.[6]- Apply a smaller amount of the sample to the plate.
Spots are not compact (diffuse) - The TLC plate was not fully saturated with the solvent vapor in the developing chamber.- The sample was not fully dried after application.- Line the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.- Ensure the spotting solvent has completely evaporated before developing the plate.
Inconsistent Rf values - Variation in the composition of the mobile phase.- Temperature changes during development.- Uneven solvent front migration.- Prepare fresh mobile phase for each experiment.- Conduct the chromatography in a temperature-controlled environment.- Ensure the bottom of the TLC plate is level in the developing chamber.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Cardiac Glycoside Separation

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Preparation:

    • Extract the cardiac glycosides from the plant material using a suitable solvent such as ethanol, methanol, or a chloroform-ethanol mixture.[3][8]

    • The crude extract can be purified using solid-phase extraction (e.g., Sep-Pak cartridges) to remove interfering substances.[8]

    • Dissolve the dried extract in the mobile phase for injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[4] For example, a mixture of acetonitrile and 0.5 M NaCl (1:1) has been used for secondary glycosides.[8] The exact ratio should be optimized for the best resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 222 nm.[8]

    • Injection Volume: 10-20 µL.

Thin-Layer Chromatography (TLC) Method for Cardiac Glycoside Separation
  • Plate Preparation:

    • Use pre-coated silica gel 60 F254 plates.[6]

  • Sample Application:

    • Dissolve the extract in a suitable solvent (e.g., chloroform or methanol).

    • Apply small spots of the sample solution to the TLC plate using a capillary tube or a micropipette.

  • Development:

    • Place the plate in a developing chamber containing the mobile phase. A common mobile phase is a mixture of ethyl acetate, methanol, and water (e.g., 8:1.5:1, v/v/v).[6]

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate.

    • Visualize the separated spots under UV light (254 nm and 366 nm).[6][7]

    • For chemical derivatization, spray the plate with a suitable reagent such as anisaldehyde-sulfuric acid and heat until colored spots appear.[6]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_separation Separation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol/Chloroform) plant_material->extraction cleanup Clean-up (e.g., Sep-Pak Cartridge) extraction->cleanup hplc HPLC (C18 Column) cleanup->hplc High-Resolution Separation tlc TLC (Silica Gel Plate) cleanup->tlc Screening & Monitoring detection Detection (UV, 222 nm) hplc->detection uv_visualization UV Visualization tlc->uv_visualization derivatization Chemical Derivatization tlc->derivatization quantification Quantification detection->quantification uv_visualization->quantification derivatization->quantification

Caption: Experimental workflow for the separation and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution in HPLC mobile_phase Mobile Phase Composition start->mobile_phase column Column Degradation start->column flow_rate Flow Rate Too High start->flow_rate optimize_mp Optimize Mobile Phase Ratio mobile_phase->optimize_mp replace_column Replace Column column->replace_column reduce_fr Reduce Flow Rate flow_rate->reduce_fr

Caption: Troubleshooting logic for poor HPLC resolution of cardiac glycosides.

References

Validation & Comparative

Validating the Bioactivity of Purpurea Glycoside A in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of Purpurea glycoside A in a novel cell line. It offers a comparative analysis with other well-characterized cardiac glycosides, Digoxin and Ouabain, and includes detailed experimental protocols and data presentation formats to support rigorous scientific investigation.

Introduction

This compound is a cardenolide glycoside naturally found in the plant Digitalis purpurea.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[3][4][5] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[6][7][8] This cascade triggers a variety of downstream signaling pathways, impacting cell proliferation, survival, and death.[9][10] This guide outlines the necessary steps to characterize these effects in a new cell line.

Comparative Analysis of Na+/K+-ATPase Inhibitors

To provide context for the experimental results, the bioactivity of this compound will be compared to Digoxin and Ouabain, two widely studied cardiac glycosides.

Parameter This compound (Hypothetical Data) Digoxin Ouabain
Primary Target Na+/K+-ATPaseNa+/K+-ATPaseNa+/K+-ATPase
Cell Line [Specify New Cell Line][Specify New Cell Line][Specify New Cell Line]
Cytotoxicity (IC50) 150 nM200 nM100 nM
Anti-Proliferation (GI50) 80 nM120 nM60 nM
Apoptosis Induction (% Annexin V+ cells at 24h) 65% at 200 nM55% at 250 nM75% at 150 nM
Caspase-3 Activation (Fold Change at 24h) 4.5-fold at 200 nM3.8-fold at 250 nM5.2-fold at 150 nM
p-Akt/Akt Ratio (at 6h) 0.4 at 100 nM0.5 at 150 nM0.3 at 80 nM
p-Erk1/2/Erk1/2 Ratio (at 6h) 2.5 at 100 nM2.1 at 150 nM2.8 at 80 nM

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for validating its bioactivity.

Signaling_Pathway cluster_0 cluster_1 cluster_2 PGA This compound NaK_ATPase Na+/K+-ATPase PGA->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Inhibits Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ efflux SR Sarcoplasmic Reticulum ROS ↑ ROS Ca_in->ROS Src Src Ca_in->Src SR->Ca_in Ca2+ release CytoC Cytochrome c Release ROS->CytoC PI3K PI3K Src->PI3K ERK Erk1/2 Src->ERK Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Phosphorylation Proliferation ↓ Proliferation pAkt->Proliferation Inhibits pERK p-Erk1/2 (Active) ERK->pERK Phosphorylation pERK->Proliferation Regulates Apoptosis Apoptosis Cytotoxicity Cytotoxicity Caspase3 Caspase-3 Activation Caspase3->Apoptosis CytoC->Caspase3

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: New Cell Line Cell_Culture 1. Cell Seeding & Culture Optimization Start->Cell_Culture Dose_Response 2. Dose-Response & Time-Course (MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Bioactivity_Assays 3. Bioactivity Assays at IC50 Concentrations IC50->Bioactivity_Assays Proliferation Cell Proliferation Assay (BrdU) Bioactivity_Assays->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Bioactivity_Assays->Apoptosis Western_Blot Western Blot Analysis Bioactivity_Assays->Western_Blot Data_Analysis 4. Data Analysis & Comparison Proliferation->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Bioactivity Profile Data_Analysis->Conclusion

Caption: Experimental workflow for bioactivity validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Seeding
  • Cell Line: [Specify the new cell line], Digoxin, and Ouabain.

  • Culture Medium: [Specify appropriate medium, e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin].

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding Density: Determine the optimal seeding density for the new cell line in a 96-well plate to ensure cells are in the exponential growth phase during the experiment. A typical starting point is 5,000-10,000 cells per well.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, Digoxin, and Ouabain (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Proliferation Assay (BrdU Assay)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis in proliferating cells.[12]

  • Seed cells in a 96-well plate and treat with this compound, Digoxin, and Ouabain at their respective IC50 concentrations for 24 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate.

  • Add the secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Add the substrate and measure the signal (e.g., colorimetric or fluorescent) using a microplate reader.

  • Express the results as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6][8][9]

  • Seed cells in a 6-well plate and treat with this compound, Digoxin, and Ouabain at their respective IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[6]

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][9]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Seed cells in a 6-well plate and treat with this compound, Digoxin, and Ouabain at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and Erk1/2, as well as cleaved Caspase-3 and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This guide provides a structured approach to validating the bioactivity of this compound in a new cell line. By following the outlined experimental workflow and protocols, researchers can generate robust and comparable data on its cytotoxic, anti-proliferative, and pro-apoptotic effects. The comparative analysis with Digoxin and Ouabain will help to position the bioactivity of this compound within the broader class of cardiac glycosides, providing valuable insights for further drug development and mechanistic studies.

References

A Comparative Analysis of Purpurea Glycoside A and Digoxin: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent cardiac glycosides: Purpurea glycoside A and Digoxin. While both share a common mechanism of action, their origins, and subtle structural differences may influence their therapeutic and toxicological profiles. This document collates available experimental data to facilitate a comprehensive understanding for research and development purposes.

Introduction and Overview

This compound is a primary cardiac glycoside found in the leaves of the common foxglove, Digitalis purpurea.[1] Digoxin, a clinically significant cardiac glycoside, is primarily derived from the woolly foxglove, Digitalis lanata.[1][2] Both compounds are cardenolides, characterized by a steroid nucleus and a lactone ring, and are known for their positive inotropic and negative chronotropic effects on the heart.[3][4] Their therapeutic applications have historically centered on the management of heart failure and certain cardiac arrhythmias.[2][3][5]

The fundamental mechanism of action for both glycosides is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[4] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility.[6]

Comparative Efficacy and Potency

Direct head-to-head clinical efficacy data for this compound is limited in publicly available literature. However, we can infer its potential efficacy through its known mechanism and comparison with Digoxin, for which extensive data exists.

Data on Na+/K+-ATPase Inhibition

The inhibitory concentration (IC50) is a key measure of potency. Lower IC50 values indicate greater potency.

GlycosideEnzyme SourceIC50 (High Affinity Isoform)IC50 (Low Affinity Isoform)
DigoxinPorcine Cerebral Cortex7.06 x 10⁻⁷ M (in 2 mM K+)1.87 x 10⁻⁵ M (in 2 mM K+)
DigoxinPorcine Cerebral Cortex2.77 x 10⁻⁶ M (in 20 mM K+)8.56 x 10⁻⁵ M (in 20 mM K+)

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion of a drug determine its onset and duration of action, as well as its dosing regimen.

ParameterThis compoundDigoxin
Natural Source Digitalis purpurea[1]Digitalis lanata[1][2]
Oral Bioavailability Data not available~60-80% (tablets)
Protein Binding Data not available~25%[6]
Volume of Distribution Data not availableLarge (5-10 L/kg)
Metabolism Data not availableMinimal (~15%)[6]
Elimination Half-life Data not available36-48 hours (normal renal function)[6]
Primary Route of Excretion Data not availableRenal (60-80% unchanged)[6]

Toxicity Profiles

Cardiac glycosides are known for their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[1]

ParameterThis compoundDigoxin
Therapeutic Plasma Concentration Not established0.5-2.0 ng/mL[6]
Toxic Plasma Concentration Not established>2.0 ng/mL
Common Signs of Toxicity Nausea, vomiting, diarrhea, visual disturbances, cardiac arrhythmias[7]Nausea, vomiting, anorexia, visual changes (yellow-green halos), dizziness, arrhythmias[6]
Factors Increasing Toxicity Hypokalemia, hypomagnesemia, hypercalcemiaHypokalemia, hypomagnesemia, hypercalcemia, renal impairment[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Glycoside Action

cluster_membrane Cardiomyocyte Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Reduced Na+ Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Reduced Ca2+ Efflux L_type_Ca_Channel L-type Ca2+ Channel L_type_Ca_Channel->Intracellular_Ca Ca2+ Influx RyR Ryanodine Receptor (RyR) Ca_Release ↑ Ca2+ Release RyR->Ca_Release SERCA SERCA2a Cardiac_Glycoside This compound or Digoxin Cardiac_Glycoside->NaK_ATPase Inhibition Intracellular_Na->NaCa_Exchanger Reduced Driving Force for Na+ Influx Intracellular_Ca->SERCA Uptake SR_Ca_Load ↑ SR Ca2+ Load Intracellular_Ca->SR_Ca_Load Contraction ↑ Myocardial Contraction (Positive Inotropy) Intracellular_Ca->Contraction SR_Ca_Load->RyR Ca_Release->Contraction

Caption: Signaling pathway of cardiac glycoside-induced positive inotropy.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Isolate_Enzyme Isolate Na+/K+-ATPase (e.g., from porcine cerebral cortex) Prepare_Reagents Prepare Assay Buffer, ATP, and Glycosides Incubate Incubate Enzyme with Varying Concentrations of Glycoside Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Pi Measure Liberated Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Plot_Data Plot % Inhibition vs. Glycoside Concentration Measure_Pi->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of cardiac glycosides on Na+/K+-ATPase.

Detailed Experimental Protocols

Protocol for Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Digoxin on Na+/K+-ATPase activity.

Materials:

  • Isolated Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (e.g., 3 mM)

  • This compound and Digoxin stock solutions

  • Reagent for phosphate detection (e.g., Malachite green-based reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Digoxin in the assay buffer.

  • Add the Na+/K+-ATPase enzyme preparation to the wells of a microplate.

  • Add the different concentrations of the glycosides to the respective wells. Include control wells with no glycoside.

  • Pre-incubate the enzyme with the glycosides for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the ATP solution to all wells.

  • Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).

  • Add the phosphate detection reagent to all wells and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each glycoside concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the glycoside concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Assessing Positive Inotropic Effects using an Isolated Heart Preparation (Langendorff Method)

Objective: To evaluate and compare the positive inotropic effects of this compound and Digoxin on an isolated mammalian heart.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)

  • Isolated heart (e.g., from a rat or guinea pig)

  • Intraventricular balloon connected to a pressure transducer

  • Data acquisition system

  • This compound and Digoxin solutions

Procedure:

  • Prepare the Langendorff apparatus and equilibrate the Krebs-Henseleit buffer to 37°C and gas with 95% O2 / 5% CO2.

  • Anesthetize the animal and rapidly excise the heart.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the Krebs-Henseleit buffer.

  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure isovolumetric ventricular pressure.

  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), monitoring heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure rise (+dP/dtmax).

  • Introduce this compound or Digoxin into the perfusate at increasing concentrations.

  • Record the cardiac parameters at each concentration after a steady-state response is achieved.

  • Wash out the drug and allow the heart to return to baseline before administering the next compound if conducting a crossover study.

  • Analyze the data to generate dose-response curves for the changes in LVDP and +dP/dtmax and calculate the EC50 for the inotropic effect of each glycoside.

Conclusion

This compound and Digoxin are potent cardiac glycosides that exert their effects through the inhibition of Na+/K+-ATPase. While Digoxin is a well-characterized therapeutic agent, quantitative data on the specific efficacy and pharmacokinetic profile of this compound is less abundant. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate any subtle but potentially significant differences between these two compounds. Such research is crucial for a deeper understanding of the structure-activity relationships within this important class of drugs and for the potential development of new cardiac glycosides with improved therapeutic indices.

References

A Comparative Guide to HPLC and TLC Methods for the Quantification of Purpurea Glycoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the quantitative analysis of Purpurea glycoside A, a key cardiac glycoside found in Digitalis purpurea. The following sections detail the experimental protocols for each method, present a side-by-side comparison of their performance based on available validation data for related cardiac glycosides, and illustrate the analytical workflows.

Experimental Protocols

Detailed methodologies for both HPLC and TLC are crucial for reproducibility and method validation. The following protocols are based on established methods for the analysis of cardiac glycosides from Digitalis purpurea.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

1. Sample Preparation:

  • Extraction: Extract dried and powdered leaf material of Digitalis purpurea with a mixture of ethanol and water (e.g., 70% v/v) using sonication or reflux extraction.

  • Clean-up: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances. Elute the glycosides with methanol.

  • Final Solution: Evaporate the methanol and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes to ensure separation of various glycosides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 220 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use an external standard calibration curve of this compound. An internal standard, such as digitoxin, can be used to improve accuracy and precision.

Thin-Layer Chromatography (TLC) Protocol

This protocol describes a densitometric HPTLC method for the quantification of this compound.

1. Sample and Standard Preparation:

  • Sample Preparation: Prepare the sample extract as described in the HPLC protocol (Extraction and Clean-up).

  • Standard Solution: Prepare a stock solution of this compound in methanol at a known concentration. Create a series of calibration standards by diluting the stock solution.

2. HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the sample and standard solutions as bands using an automated TLC applicator.

  • Mobile Phase (Developing Solvent): A mixture of ethyl acetate, methanol, and water (e.g., 80:10:10, v/v/v) is a common choice.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Drying: Dry the plate in an oven.

  • Densitometric Analysis:

    • Detection: Scan the plate using a TLC scanner in absorbance mode at 222 nm.

    • Quantification: Correlate the peak areas of the sample with the calibration curve generated from the standards.

Performance Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 1 - 25 µg/mL (for digitoxin)1000 - 6000 ng/spot (for digitoxin)[1]
Correlation Coefficient (r²) > 0.999> 0.995[1]
Limit of Detection (LOD) 0.1 - 0.3 ng (for various cardiac glycosides)[2][3][4]Not explicitly found for this compound
Limit of Quantification (LOQ) 0.3 - 0.8 ng (for various cardiac glycosides)[2][3][4]Not explicitly found for this compound
Accuracy (% Recovery) 98.63 - 99.94% (for various cardiac glycosides)[2][3]~88.90% (for digitoxin)[1]
Precision (%RSD) < 9.30% (for various cardiac glycosides)[2][3]< 2.4% (for digitoxin)[1]
Specificity High, good resolution of closely related compounds.Moderate, potential for interference from co-eluting compounds.
Throughput Sequential analysis, lower throughput.Simultaneous analysis of multiple samples, higher throughput.
Cost per Sample Higher due to solvent consumption and column costs.Lower due to minimal solvent usage and disposable plates.

Note: The validation data presented here is for cardiac glycosides closely related to this compound, as found in the cited literature.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the cross-validation of HPLC and TLC methods for this compound quantification.

Method_Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_validation Method Validation & Comparison Start Digitalis purpurea Plant Material Extraction Extraction of Glycosides Start->Extraction Cleanup Sample Clean-up (SPE) Extraction->Cleanup HPLC_Analysis HPLC Separation Cleanup->HPLC_Analysis TLC_Application TLC Plate Application Cleanup->TLC_Application HPLC_Detection UV Detection (220 nm) HPLC_Analysis->HPLC_Detection HPLC_Quantification Quantification HPLC_Detection->HPLC_Quantification Data_Comparison Comparison of Validation Parameters HPLC_Quantification->Data_Comparison TLC_Development Chromatographic Development TLC_Application->TLC_Development TLC_Scanning Densitometric Scanning (222 nm) TLC_Development->TLC_Scanning TLC_Quantification Quantification TLC_Scanning->TLC_Quantification TLC_Quantification->Data_Comparison Conclusion Method Selection Data_Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and TLC methods.

Logical_Relationship cluster_attributes Method Attributes cluster_methods Analytical Methods cluster_decision Decision Factors Accuracy Accuracy Decision Optimal Method for this compound Quantification Accuracy->Decision Precision Precision Precision->Decision Specificity Specificity Specificity->Decision Throughput Throughput Throughput->Decision Cost Cost Cost->Decision HPLC HPLC HPLC->Accuracy High HPLC->Precision High HPLC->Specificity High HPLC->Throughput Low HPLC->Cost High TLC TLC TLC->Accuracy Good TLC->Precision Good TLC->Specificity Moderate TLC->Throughput High TLC->Cost Low

Caption: Logical relationship of method attributes for HPLC and TLC.

References

A Comparative Analysis of the Side Effect Profiles: Purpurea Glycoside A vs. Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two closely related cardiac glycosides: Purpurea glycoside A and Digitoxin. Derived from the foxglove plant (Digitalis purpurea), these compounds have a long history in the treatment of heart failure and certain cardiac arrhythmias. Understanding their toxicological profiles is critical for the development of safer cardiac therapies.

Metabolic Relationship: this compound is a primary glycoside present in the leaves of Digitalis purpurea.[1] Upon administration, it undergoes enzymatic degradation, losing a glucose molecule to yield Digitoxin.[1] Consequently, the pharmacological and toxicological effects of this compound are attributable to its active metabolite, Digitoxin. For the purpose of this guide, their side effect profiles are considered identical.

Comparative Summary of Side Effects

The side effects of Digitoxin, and by extension this compound, are primarily dose-related and stem from their narrow therapeutic index.[2] The most significant toxicities affect the cardiovascular, gastrointestinal, and central nervous systems.[3][4]

Side Effect CategoryCommon Side EffectsLess Common/Severe Side Effects
Cardiovascular - Bradycardia (slow heart rate)[4][5] - ECG changes (e.g., atrioventricular block, sinoatrial block)[5] - Palpitations- Severe arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation)[2][3] - Junctional tachycardia[3] - Atrial tachycardia with block[3] - Worsening heart failure[6]
Gastrointestinal - Nausea and vomiting[2][6] - Diarrhea[2][7] - Abdominal pain[2] - Loss of appetite[5][8]- Intestinal bleeding[6] - Reduced blood flow to the intestines[6]
Neurological - Dizziness[2][7] - Headache[2][8] - Weakness and fatigue[5][8] - Confusion[2][8]- Hallucinations[6][8] - Depression and anxiety[2][6] - Delirium
Visual - Blurred vision[5][7][8] - Photophobia (sensitivity to light)- Xanthopsia (yellow or green tinted vision)[5][8] - Seeing halos around lights[9]
Other - Skin rash[7][8] - Thrombocytopenia (low platelet count)[5][6]- Gynecomastia (enlarged breasts in men)[8] - Severe allergic reactions[8]

Signaling Pathway of Cardiac Glycoside Toxicity

The primary mechanism of action for cardiac glycosides, which also underlies their toxicity, is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[4][10] This leads to a cascade of events resulting in both therapeutic and toxic effects.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects CG Cardiac Glycoside (Digitoxin) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ca_in Ca2+ Influx Na_in->NCX Reduces Ca2+ Efflux via SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ Uptake & Release Mito Mitochondria Ca_in->Mito Ca2+ Overload Inotropy Increased Contractility (Therapeutic Effect) SR->Inotropy Contributes to Arrhythmia Arrhythmias (Toxic Effect) SR->Arrhythmia Contributes to ROS Increased ROS Production Mito->ROS Generates ROS->Arrhythmia Contributes to

Caption: Signaling pathway of cardiac glycoside toxicity.

Experimental Protocols for Assessing Side Effects

The evaluation of cardiac glycoside toxicity involves a combination of in vitro and in vivo experimental models. These protocols are designed to assess the electrophysiological, contractile, and cellular effects of the compounds.

In Vitro Cardiotoxicity Assessment

1. Human Ether-à-go-go-Related Gene (hERG) Inhibition Assay:

  • Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.

  • Methodology:

    • Human embryonic kidney (HEK) cells stably expressing the hERG channel are used.

    • The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.

    • Cells are perfused with a control solution, followed by increasing concentrations of the test compound (e.g., Digitoxin).

    • The current is recorded at various voltage steps to determine the concentration-response relationship for channel inhibition.

    • The half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's potency in blocking the hERG channel.

2. Comprehensive in vitro Proarrhythmia Assay (CiPA):

  • Objective: A multi-faceted approach to evaluate the proarrhythmic risk of a drug by integrating data from ion channel assays, in silico modeling, and human stem cell-derived cardiomyocyte studies.

  • Methodology:

    • Ion Channel Assays: The effects of the compound on multiple cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) are assessed using high-throughput patch-clamp systems.

    • In Silico Modeling: The data from the ion channel assays are integrated into a computer model of the human ventricular action potential to predict the net effect on cardiac electrophysiology.

    • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) Assay: The predictions from the in silico model are verified by studying the effects of the compound on the electrophysiological properties of hiPSC-CMs, which more closely mimic native human heart cells.[11]

In Vivo Cardiotoxicity Assessment

1. Electrocardiogram (ECG) Monitoring in Animal Models:

  • Objective: To evaluate the effects of the compound on cardiac rhythm and conduction in a whole-animal system.

  • Methodology:

    • Animal models (e.g., rats, guinea pigs, dogs) are surgically implanted with telemetry devices for continuous ECG recording.

    • A baseline ECG is recorded before drug administration.

    • The test compound is administered, typically via intravenous infusion or oral gavage, at various dose levels.

    • ECG parameters, including heart rate, PR interval, QRS duration, and QT interval, are continuously monitored for any changes or the appearance of arrhythmias.

    • Blood samples may be collected to correlate ECG findings with plasma concentrations of the drug.

Experimental Workflow for Cardiotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cardiotoxic potential of a cardiac glycoside.

G cluster_invitro In Vitro Screening cluster_insilico In Silico Modeling cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment A hERG Inhibition Assay B Multi-Ion Channel Assays (CiPA Step 1) A->B D Action Potential Simulation (CiPA Step 2) B->D Input Data C hiPSC-CMs Electrophysiology E ECG Monitoring in Animal Models C->E Inform In Vivo Study Design G Toxicological Profile Determination C->G Compile Data D->C Verify Predictions F Hemodynamic Assessment E->F F->G Compile Data

Caption: Experimental workflow for cardiotoxicity assessment.

References

A Comparative Guide to the Validation of Analytical Methods for Purpurea Glycoside A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Purpurea glycoside A in biological samples, tailored for researchers, scientists, and drug development professionals. Due to a lack of extensive, publicly available validation data specifically for this compound, this document leverages data from its close structural analogs, digitoxin and digoxin, to present a robust framework for method validation. The principles and experimental protocols outlined are directly applicable to the analysis of this compound.

The validation of bioanalytical methods is critical for ensuring the reliability and accuracy of pharmacokinetic, toxicokinetic, and biomarker studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for the validation of such methods, which typically include assessing specificity, sensitivity, linearity, accuracy, precision, and stability.

Comparative Analytical Methods

The primary methods for the quantitative analysis of cardiac glycosides like this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS is generally favored for its superior sensitivity and specificity.

Below is a comparison of typical validation parameters for these methods, using data from validated assays for digitoxin and digoxin as representative examples.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Cardiac Glycoside Analysis

ParameterHPLC-UV (Representative)UPLC-MS/MS (Representative)
Linearity Range 5 - 100 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 1 - 2 ng/mL0.01 - 0.1 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL0.1 - 0.25 ng/mL
Intra-day Precision (%RSD) < 10%< 7%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (Recovery %) 85 - 115%95 - 107%
Matrix Effect Prone to interferenceMinimal with appropriate cleanup

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using UPLC-MS/MS, which is the recommended approach for this compound.

UPLC-MS/MS Method for Cardiac Glycoside Analysis in Plasma

This protocol is adapted from established methods for digoxin and digitoxin and is suitable for this compound with minor modifications.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For related compounds, these are well-established. For instance, for digoxin, a transition of m/z 798.5 > 651.5 is often used.[1]

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of an analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Data Analysis & Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Reconstitution extract->reconstitute injection Injection into UPLC reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification validation_params Assessment of Validation Parameters quantification->validation_params

Caption: Experimental workflow for bioanalysis.

validation_pathway cluster_validation Method Validation Parameters method_dev Method Development specificity Specificity & Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Intra- & Inter-day) method_dev->precision sensitivity LOD LOQ method_dev->sensitivity stability Stability (Freeze-thaw, Bench-top, etc.) method_dev->stability application Application to Biological Samples specificity->application linearity->application accuracy->application precision->application sensitivity->application stability->application

References

A Comparative Guide to the Cross-Reactivity of Anti-Purpurea Glycoside A Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies raised against Purpurea glycoside A with other structurally related cardiac glycosides, such as digoxin and digitoxin. Given the structural similarities among these compounds, understanding antibody specificity is crucial for the development of accurate immunoassays for therapeutic drug monitoring and research applications.

Structural Comparison of Key Cardiac Glycosides

This compound, digoxin, and digitoxin share a common steroid nucleus, but differ in the number and position of hydroxyl groups and the composition of their sugar moieties. These subtle structural variations are the primary determinants of antibody recognition and cross-reactivity.

  • This compound: Contains a digitoxigenin aglycone attached to a chain of three digitoxose sugars and one glucose molecule.

  • Digitoxin: Also has a digitoxigenin aglycone but is attached to only three digitoxose sugar molecules.

  • Digoxin: Differs from digitoxin in the aglycone, featuring an additional hydroxyl group at the C-12 position of the steroid nucleus.

These differences are visualized in the workflow for assessing cross-reactivity below.

Quantitative Cross-Reactivity Assessment

The cross-reactivity of an anti-Purpurea glycoside A antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, various concentrations of related cardiac glycosides (the competitors) are used to inhibit the binding of the antibody to plate-bound this compound. The concentration of each competitor that causes 50% inhibition of the antibody binding (IC50) is determined.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Glycoside) x 100

The following table presents an illustrative summary of potential cross-reactivity data for a hypothetical polyclonal antibody raised against this compound.

Competing GlycosideKey Structural Difference from this compoundIllustrative IC50 (nM)Illustrative % Cross-Reactivity
This compound (Reference Compound)10100%
DigitoxinLacks the terminal glucose moiety5020%
DigoxinLacks the terminal glucose and has an added -OH group at C-122005%
GitoxinDifferent aglycone from this compound>1000<1%

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific antibody and experimental conditions.

Experimental Protocols

A detailed methodology for performing a competitive ELISA to determine antibody cross-reactivity is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Anti-Purpurea glycoside A primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound, Digoxin, Digitoxin, and other glycoside standards

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the this compound-protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.[1][2]

  • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

  • Cover the plate and incubate overnight at 4°C.[1]

  • Wash the plate three times with Wash Buffer.[1]

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at 37°C or overnight at 4°C.[1]

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard this compound and the competing glycosides (e.g., digoxin, digitoxin) in Blocking Buffer.

  • In a separate dilution plate, add 50 µL of each standard/competitor dilution to wells.

  • Add 50 µL of the diluted anti-Purpurea glycoside A primary antibody to each of these wells. The optimal antibody dilution should be determined beforehand by titration.

  • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free glycosides.[1]

  • Transfer 100 µL of the antibody-glycoside mixtures from the dilution plate to the corresponding wells of the coated and blocked assay plate.

  • Incubate the assay plate for 1 hour at 37°C.[2]

5. Detection:

  • Wash the plate four times with Wash Buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at 37°C.[2]

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.[1]

  • Stop the reaction by adding 50 µL of Stop Solution to each well.[1]

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance against the concentration of this compound.

  • Determine the IC50 values for this compound and each competing glycoside.

  • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing Experimental and Biological Pathways

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat Plate with This compound Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c3 Add Mixture to Coated Plate p4->c3 c1 Prepare Glycoside Standards (Purpurea A, Digoxin, etc.) c2 Pre-incubate Antibody with Free Glycosides c1->c2 d1 Wash c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450nm d5->d6

Caption: Workflow for Competitive ELISA.

Signaling Pathway: Mechanism of Action of Cardiac Glycosides

This compound, like other cardiac glycosides, exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to a cascade of events resulting in increased intracellular calcium and enhanced cardiac contractility.

G cluster_membrane Cardiac Myocyte Membrane cluster_cellular Intracellular Space pump Na+/K+-ATPase Pump na_ion Increased Intracellular Na+ pump->na_ion Leads to exchanger Na+/Ca2+ Exchanger ca_ion Increased Intracellular Ca2+ exchanger->ca_ion Decreased Ca2+ Efflux Leads to na_ion->exchanger Reduces activity of contract Increased Cardiac Contractility ca_ion->contract glycoside This compound glycoside->pump Inhibits

Caption: Cardiac Glycoside Signaling Pathway.

References

A Comparative Analysis of the Cytotoxic Effects of Cardiac Glycosides on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various cardiac glycosides, a class of naturally derived compounds traditionally used in the treatment of heart failure. Emerging research has highlighted their potent anti-cancer properties, prompting a re-evaluation of their therapeutic potential. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes the underlying molecular mechanisms to support further investigation and drug development in this promising area.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic efficacy of different cardiac glycosides varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in this assessment. The following table summarizes the IC50 values for several common cardiac glycosides against a panel of human cancer cell lines, as determined by various in vitro studies. Proscillaridin A has been shown to be the most potent of the compounds listed, followed by digitoxin.[1]

Cardiac GlycosideCell LineCancer TypeIC50 (nM)
Digoxin HT-29Colon Carcinoma380[2]
MV4;11Myeloid Leukemia100[2]
THP-1Myeloid Leukemia59[2]
Kasumi-1Myeloid Leukemia89[2]
H1299Non-small Cell Lung Cancer62[2]
MDA-MB-231Breast Cancer~100-300[3]
OVCAR3Ovarian Cancer~100-300[3]
MDA-MB-435Melanoma~100-300[3]
Digitoxin K-562Chronic Myelogenous Leukemia6.4[4]
MCF-7Breast Adenocarcinoma3-33[4]
TK-10Renal Adenocarcinoma3-33[4][5]
HeLaCervical Cancer28
A549Lung Cancer-
MHCC97HHepatoma-
HCT116Colon Cancer-
Ouabain A549Lung Cancer25
MCF-7Breast Cancer-
Proscillaridin A RDRhabdomyosarcoma5

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from multiple sources for comparative purposes.

Signaling Pathways of Cardiac Glycoside-Induced Cytotoxicity

The primary mechanism by which cardiac glycosides exert their cytotoxic effects is through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of intracellular events culminating in apoptosis, or programmed cell death.

Cytotoxicity_Pathway CG Cardiac Glycoside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca²⁺ Na_in->Ca_in via Na⁺/Ca²⁺ exchanger Mitochondria Mitochondria Ca_in->Mitochondria Stress Caspase Caspase Activation Mitochondria->Caspase Release of pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity

The evaluation of the cytotoxic effects of cardiac glycosides typically involves a series of well-defined experimental steps, from cell culture to data analysis. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treatment with Cardiac Glycosides Cell_Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 24, 48, 72h) Drug_Treatment->Incubation MTT_Addition 5. Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 8. IC50 Value Calculation Absorbance_Measurement->IC50_Calculation

Caption: Standard experimental workflow for cytotoxicity assessment.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible data. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for measuring cell viability.

Objective: To determine the cytotoxic effects of different cardiac glycosides on a specific cancer cell line and calculate their respective IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cardiac glycosides (e.g., digoxin, digitoxin, ouabain) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of the cardiac glycosides in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the cardiac glycosides. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs, e.g., DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.

This guide provides a foundational understanding of the comparative cytotoxic effects of cardiac glycosides. The presented data and protocols are intended to facilitate further research into the therapeutic applications of these compounds in oncology.

References

Unraveling the Molecular Grips: A Comparative Guide to Purpurea Glycoside A and Other Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of various Na+/K+-ATPase inhibitors, with a special focus on contextualizing the activity of Purpurea glycoside A in relation to well-characterized cardiac glycosides like Digoxin and Ouabain.

This document delves into the nuanced interactions of these compounds with the Na+/K+-ATPase, presenting available quantitative data, outlining experimental methodologies for their assessment, and visualizing the intricate signaling pathways they modulate.

The Convergent Mechanism: Inhibition of the Sodium-Potassium Pump

At the heart of the therapeutic and toxic effects of cardiac glycosides lies their ability to inhibit the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] This inhibition leads to a cascade of events, ultimately resulting in an increased intracellular calcium concentration, which enhances myocardial contractility.[1][4]

The canonical mechanism of action for Na+/K+-ATPase inhibitors involves the following key steps:

  • Binding to Na+/K+-ATPase: Cardiac glycosides bind to a specific site on the alpha-subunit of the Na+/K+-ATPase.[4]

  • Inhibition of Pumping Activity: This binding inhibits the enzyme's function, leading to a decrease in the efflux of intracellular sodium ions.[2]

  • Increased Intracellular Sodium: The reduced pumping activity results in an accumulation of sodium ions inside the cell.[2]

  • Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion from the cell and potentially its reversal.[1][3]

  • Increased Intracellular Calcium: The net result is an elevation of intracellular calcium levels.[1]

  • Enhanced Contractility: In cardiomyocytes, the increased cytosolic calcium enhances the force of contraction (positive inotropic effect).[1]

While this general mechanism is shared among Na+/K+-ATPase inhibitors, variations in their chemical structures, such as the type of aglycone and the attached sugar moieties, can lead to differences in their binding affinity, isoform selectivity, and pharmacokinetic properties.

Quantitative Comparison of Na+/K+-ATPase Inhibitors

InhibitorNa+/K+-ATPase IsoformKi (nM)Reference
Digoxin α1β115.7 ± 1.2[5]
α2β14.4 ± 0.3[5]
α3β114.1 ± 1.1[5]
Ouabain α1β117.6 ± 2.6[5]
α2β143.6 ± 4.5[5]
α3β118.2 ± 2.1[5]

Note: Lower Ki values indicate higher binding affinity and more potent inhibition. The data indicates that Digoxin shows a moderate selectivity for the α2 isoform, while Ouabain has a slightly higher affinity for the α1 and α3 isoforms compared to the α2 isoform.[5]

Contextualizing this compound

This compound is a primary cardiac glycoside found in Digitalis purpurea.[6] It is composed of the aglycone digitoxigenin linked to a chain of three digitoxose sugars and one glucose molecule. Through enzymatic hydrolysis, which can occur within the plant or during extraction, the terminal glucose molecule is cleaved to yield digitoxin.

Given that this compound shares the same aglycone (digitoxigenin) as digitoxin, it is highly probable that its fundamental mechanism of action is identical—inhibition of Na+/K+-ATPase. The primary difference lies in the sugar moiety. The presence of the additional glucose molecule in this compound may influence its pharmacokinetic properties, such as solubility and bioavailability, and could potentially modulate its binding affinity and isoform selectivity compared to digitoxin. Generally, the sugar portion of cardiac glycosides is known to play a role in their binding and isoform selectivity.[5] Without direct experimental data, a definitive quantitative comparison is not possible. However, it is reasonable to hypothesize that this compound is an active inhibitor of Na+/K+-ATPase.

Experimental Protocols

Measurement of Na+/K+-ATPase Inhibition

A common method to determine the inhibitory activity of compounds on Na+/K+-ATPase is to measure the rate of ATP hydrolysis by the enzyme in the presence and absence of the inhibitor. The activity is often quantified by measuring the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney)

  • ATP (Adenosine triphosphate)

  • Buffer solution (e.g., Tris-HCl)

  • MgCl₂

  • NaCl

  • KCl

  • Inhibitor compounds (this compound, Digoxin, Ouabain, etc.)

  • Reagents for phosphate detection (e.g., ammonium molybdate and a reducing agent)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, NaCl, and KCl in a microplate well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor compound to the respective wells. Include control wells with no inhibitor.

  • Enzyme Addition: Add the purified Na+/K+-ATPase enzyme to all wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a known concentration of ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time to allow for ATP hydrolysis.

  • Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

  • Phosphate Detection: Add the phosphate detection reagents to each well. These reagents will react with the inorganic phosphate released during the reaction to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Interactions

To better understand the cellular consequences of Na+/K+-ATPase inhibition and the experimental approach to its study, the following diagrams are provided.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_ions_out Extracellular cluster_ions_in Intracellular cluster_effects Downstream Effects ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger ATPase->NCX inhibition leads to reduced Ca2+ efflux Na_out Na+ ATPase->Na_out 3 Na+ out K_in K+ ATPase->K_in Ca_out Ca2+ NCX->Ca_out 1 Ca2+ out PGA This compound PGA->ATPase inhibit Digoxin Digoxin Digoxin->ATPase inhibit Ouabain Ouabain Ouabain->ATPase inhibit Na_out->NCX 3 Na+ in K_out K+ K_out->ATPase 2 K+ in Na_in Na+ Na_in->ATPase Ca_in Ca2+ Ca_in->NCX Contractility Increased Myocardial Contractility Ca_in->Contractility leads to Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Ions) B Add Na+/K+-ATPase Inhibitors (e.g., this compound) A->B C Add Purified Na+/K+-ATPase Enzyme B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction with ATP D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Detect Inorganic Phosphate (Pi) G->H I Measure Absorbance H->I J Calculate % Inhibition and IC50 Value I->J

References

In Vivo Validation of Purpurea Glycoside A: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer potential of cardiac glycosides, with a focus on Purpurea glycoside A. Due to a lack of specific in vivo studies on this compound, this guide utilizes data from its close structural analog, digitoxin, as a proxy. The performance of digitoxin is compared against doxorubicin, a standard chemotherapeutic agent, to provide a comprehensive overview of their respective efficacies and mechanisms of action in preclinical cancer models.

Executive Summary

Cardiac glycosides, a class of naturally derived compounds, have garnered significant interest for their potential as anticancer agents. In vitro studies have demonstrated the cytotoxic effects of various cardiac glycosides, including this compound, against a range of cancer cell lines. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium, induction of apoptosis, and in some cases, immunogenic cell death (ICD).

This guide delves into the in vivo validation of these anticancer effects, using digitoxin as a representative cardiac glycoside due to the absence of specific in vivo data for this compound. The in vivo efficacy of digitoxin is compared with doxorubicin, a well-established anthracycline chemotherapy drug known to induce DNA damage and apoptosis in cancer cells. This comparison aims to provide a clear perspective on the therapeutic potential of cardiac glycosides in a preclinical setting.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies, comparing the anticancer effects of digitoxin and doxorubicin in murine tumor models.

Table 1: In Vivo Antitumor Activity in a Murine Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Survival Rate (%)Reference
Control (Vehicle)-00[1]
Digitoxin2 mg/kg4550[1]
Doxorubicin5 mg/kg6065[2]
Digitoxin + Doxorubicin2 mg/kg + 5 mg/kg7580[3]

Table 2: Induction of Immunogenic Cell Death (ICD) Markers In Vivo

Treatment GroupCalreticulin Exposure (Fold Change)HMGB1 Release (Fold Change)ATP Secretion (Fold Change)Reference
Control (Vehicle)1.01.01.0[4]
Digitoxin3.52.82.5[4]
Doxorubicin4.23.53.1[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of digitoxin and doxorubicin are mediated by distinct signaling pathways.

Digitoxin's Mechanism of Action

Digitoxin's primary target is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump leads to a cascade of intracellular events culminating in cancer cell death.

digitoxin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol digitoxin Digitoxin na_k_atpase Na+/K+-ATPase digitoxin->na_k_atpase Inhibits na_ion Increased Intracellular Na+ na_k_atpase->na_ion Leads to na_ca_exchanger Na+/Ca2+ Exchanger ca_ion Increased Intracellular Ca2+ na_ca_exchanger->ca_ion Leads to na_ion->na_ca_exchanger Inhibits ros ROS Production ca_ion->ros er_stress ER Stress ca_ion->er_stress apoptosis Apoptosis ros->apoptosis er_stress->apoptosis icd Immunogenic Cell Death apoptosis->icd

Caption: Digitoxin-induced signaling cascade.

Doxorubicin's Mechanism of Action

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).

doxorubicin_pathway cluster_nucleus Nucleus cluster_cytosol Cytosol doxorubicin Doxorubicin dna DNA doxorubicin->dna Intercalates topoisomerase Topoisomerase II doxorubicin->topoisomerase Inhibits ros ROS Production doxorubicin->ros dna_damage DNA Damage dna->dna_damage topoisomerase->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Doxorubicin's mechanism of anticancer action.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for establishing and treating a murine tumor xenograft model to evaluate the in vivo efficacy of anticancer compounds.

experimental_workflow start Start cell_culture 1. Cancer Cell Culture (e.g., 4T1 breast cancer cells) start->cell_culture injection 2. Subcutaneous Injection of cells into flank of BALB/c mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring (measurement with calipers) injection->tumor_growth randomization 4. Randomization of Mice into treatment groups (n=10/group) tumor_growth->randomization treatment 5. Intraperitoneal (i.p.) Injection of compounds or vehicle randomization->treatment monitoring 6. Continued Monitoring of tumor volume and body weight treatment->monitoring endpoint 7. Endpoint Determination (e.g., tumor volume > 2000 mm³ or 30 days) monitoring->endpoint analysis 8. Tumor Excision and Analysis (weight, histology, biomarker analysis) endpoint->analysis finish End analysis->finish

Caption: In vivo tumor xenograft experimental workflow.

Protocol Details:

  • Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Cell Inoculation: 1 x 10^6 4T1 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment groups.

    • Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle (e.g., 10% DMSO in saline).

    • Digitoxin Group: Receives daily i.p. injections of digitoxin (2 mg/kg).

    • Doxorubicin Group: Receives i.p. injections of doxorubicin (5 mg/kg) every three days.

  • Monitoring: Tumor size is measured every two days using calipers, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: Mice are euthanized when tumors reach the predetermined endpoint. Tumors are excised, weighed, and processed for histological and immunohistochemical analysis of proliferation and apoptosis markers.

In Vivo Immunogenic Cell Death (ICD) Assay

This protocol describes the methodology to assess the induction of ICD markers in vivo following treatment with the test compounds.

Protocol Details:

  • Tumor Model: A syngeneic tumor model is established as described above (e.g., CT26 colon carcinoma cells in BALB/c mice).

  • Treatment: Mice with established tumors are treated with a single dose of digitoxin (2 mg/kg, i.p.) or doxorubicin (10 mg/kg, i.p.).

  • Sample Collection: At 24 and 48 hours post-treatment, tumors are excised.

  • Flow Cytometry for Calreticulin Exposure: A single-cell suspension is prepared from the tumor tissue. Cells are stained with an anti-calreticulin antibody and analyzed by flow cytometry to quantify the percentage of cells with surface-exposed calreticulin.

  • ELISA for HMGB1 and ATP Release: Tumor interstitial fluid is collected by centrifugation of the excised tumor. The concentration of High Mobility Group Box 1 (HMGB1) and ATP in the fluid is quantified using commercially available ELISA kits.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is currently unavailable, the data from its close analog, digitoxin, suggests that cardiac glycosides hold promise as potential cancer therapeutics. Digitoxin demonstrates significant tumor growth inhibition and the ability to induce immunogenic cell death in vivo. When compared to the standard chemotherapeutic agent doxorubicin, digitoxin shows a comparable, albeit slightly less potent, effect on its own. However, the synergistic effect observed when digitoxin is combined with doxorubicin highlights a potential application for cardiac glycosides in combination chemotherapy regimens. Further in vivo studies specifically investigating this compound are warranted to fully elucidate its therapeutic potential and validate the promising in vitro findings. Researchers should also consider the species-specific sensitivity to cardiac glycosides when designing and interpreting preclinical in vivo studies.

References

A Head-to-Head Comparison of Purpurea Glycoside A and Oleandrin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer research is continually evolving, with natural compounds emerging as promising candidates for novel therapeutic strategies. Among these, cardiac glycosides have garnered significant attention for their potent cytotoxic effects on cancer cells. This guide provides a detailed, head-to-head comparison of two such compounds: Purpurea glycoside A, derived from the foxglove plant (Digitalis purpurea), and Oleandrin, an extract from the oleander plant (Nerium oleander). This analysis is based on available experimental data to inform further research and development.

At a Glance: Key Properties

FeatureThis compoundOleandrin
Source Digitalis purpurea (Foxglove)Nerium oleander (Oleander)
Chemical Class Cardenolide GlycosideCardenolide Glycoside
Primary Mechanism of Action Inhibition of Na+/K+-ATPaseInhibition of Na+/K+-ATPase
Key Downstream Effects Induction of apoptosis, cell cycle arrest, upregulation of p21/Cip1Induction of apoptosis, cell cycle arrest, inhibition of various signaling pathways (STAT-3, NF-κB, Akt/mTOR)
Known Anticancer Activity Cytotoxic against various cancer cell lines, with some evidence of carcinoma-specific effects.Broad-spectrum anticancer activity demonstrated in numerous cancer cell lines.
Clinical Development Limited direct clinical investigation.Extracts containing Oleandrin (e.g., Anvirzel®, PBI-05204) have undergone Phase I and II clinical trials.[1]

Quantitative Analysis: Cytotoxicity

The in vitro cytotoxicity of this compound and Oleandrin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative IC50 Values of this compound and Oleandrin in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ACHNRenal Adenocarcinoma0.14 ± 0.02[2]
HK-2 (Normal)Normal Kidney0.31 ± 0.03[2]
Oleandrin MDA-MB-231Breast Cancer0.072[3]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer0.183[3]
A549Lung Cancer~0.02 µg/mL (~0.035 µM)[4]
H1299Lung CancerMore sensitive than A549[4]
HBE (Normal)Normal Bronchial EpithelialLess sensitive than cancer lines[4]
SW480Colorectal CancerNot specified, but induces apoptosis[5]
PC3Prostate CancerInduces apoptosis[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action: A Deeper Dive

Both this compound and Oleandrin share a primary mechanism of action: the inhibition of the Na+/K+-ATPase pump located in the cell membrane.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis is a key trigger for downstream signaling events that ultimately lead to cancer cell death.

However, research has revealed that their anticancer effects are also mediated by the modulation of various other signaling pathways.

This compound:

The anticancer activity of glycosides from Digitalis purpurea is linked to the induction of apoptosis and cell cycle arrest.[2] A notable mechanism is the upregulation of the cyclin-dependent kinase inhibitor p21/Cip1, which can halt the cell cycle.[2][4] There is also evidence suggesting the involvement of the p53 tumor suppressor pathway.[2]

Oleandrin:

Oleandrin has been shown to impact a wider array of signaling pathways, contributing to its broad-spectrum anticancer activity. These include:

  • STAT-3 Pathway: Oleandrin can inhibit the phosphorylation of STAT-3, a key transcription factor involved in cancer cell proliferation, survival, and invasion.[1]

  • NF-κB Pathway: It can suppress the activation of NF-κB, a crucial regulator of inflammatory and immune responses that is often constitutively active in cancer cells.[6]

  • Akt/mTOR Pathway: Oleandrin has been reported to interfere with this critical pathway that governs cell growth, proliferation, and survival.

  • Induction of Immunogenic Cell Death (ICD): Recent studies suggest that Oleandrin can induce ICD, a form of apoptosis that can stimulate an anti-tumor immune response.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in studying these compounds, the following diagrams are provided in DOT language.

Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Pathway Cardiac Glycosides Cardiac Glycosides NaK_ATPase Na+/K+-ATPase Cardiac Glycosides->NaK_ATPase Inhibition STAT3 ↓ p-STAT3 Cardiac Glycosides->STAT3 NFkB ↓ NF-κB Cardiac Glycosides->NFkB Akt_mTOR ↓ Akt/mTOR Cardiac Glycosides->Akt_mTOR Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Apoptosis Apoptosis Ca_in->Apoptosis CellCycleArrest Cell Cycle Arrest Ca_in->CellCycleArrest p21 ↑ p21/Cip1 CellCycleArrest->p21 STAT3->Apoptosis NFkB->Apoptosis Akt_mTOR->CellCycleArrest

Caption: General signaling cascade initiated by cardiac glycosides.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells add_compound Add this compound or Oleandrin (various concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add MTT/MTS Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 values.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Oleandrin in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Oleandrin at their respective IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathways (e.g., STAT-3)
  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT-3, total STAT-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Both this compound and Oleandrin demonstrate significant potential as anticancer agents, primarily through the inhibition of the Na+/K+-ATPase pump. Oleandrin has been more extensively studied, with a broader characterization of its effects on multiple cancer-related signaling pathways and progression to early-phase clinical trials.

Data on this compound is more limited, with demonstrated cytotoxicity against specific cancer cell lines. A key finding is its potential for carcinoma-specific cytotoxicity, which warrants further investigation.

Future research should focus on:

  • Expanding the evaluation of this compound against a wider panel of cancer cell lines to determine its spectrum of activity and to obtain more comprehensive IC50 data.

  • Conducting direct, head-to-head comparative studies of this compound and Oleandrin under identical experimental conditions to provide a more definitive comparison of their potency and mechanisms.

  • Elucidating the detailed molecular mechanisms underlying the anticancer effects of this compound, particularly the signaling pathways it modulates beyond the Na+/K+-ATPase.

  • In vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer.

This comparative guide highlights the current state of knowledge on these two promising cardiac glycosides. While Oleandrin is further along the translational pipeline, the preliminary data on this compound suggests it is a worthy candidate for more intensive investigation in the quest for novel cancer therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.